molecular formula C23H24N6O5S2.H2O4S B218982 Eilatin CAS No. 120154-96-3

Eilatin

Cat. No.: B218982
CAS No.: 120154-96-3
M. Wt: 356.4 g/mol
InChI Key: XLONQTAYDCFVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eilatin is a heptacyclic aromatic alkaloid belonging to the pyridoacridine family, originally isolated from marine invertebrates . This polycyclic heteroaromatic compound features the 11H-pyrido[4,3,2- mn ]acridine skeleton and serves as a versatile scaffold in scientific research due to its distinct chemical properties . Its structure provides two nonequivalent binding sites, making it a ligand of significant interest, particularly in coordination chemistry . In biomedical research, pyridoacridine alkaloids like this compound have demonstrated a range of promising biological activities. They are notably investigated as potential anticancer agents, with studied mechanisms of action including the inhibition of topoisomerase II and the formation of reactive oxygen species (ROS) . Furthermore, this compound-containing ruthenium complexes have been shown to inhibit HIV-1 replication in cell-based assays, highlighting its potential in antiviral research . A primary research application of this compound is in photochemistry and materials science, where it acts as a bridging ligand for synthesizing mono- and dinuclear Ruthenium(II) complexes . These complexes, such as [Ru(bpy)₂(this compound)]²⁺ and [Ru(phen)₂(this compound)]²⁺, exhibit unique photophysical properties, including exceptionally low-energy metal-to-ligand charge transfer (MLCT) bands that can extend beyond 700 nm . Their well-defined electrochemical behavior, with multiple reversible reduction waves, makes them valuable for fundamental studies on electron transfer processes . Research Applications: • Ligand for octahedral ruthenium(II) complexes • Model compound for studying electron transfer and photophysical properties • Lead structure for developing anti-cancer and anti-infective agents • Biochemical probe for investigating topoisomerase inhibition and ROS generation This product is intended for research purposes only and is not for human or veterinary diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,13,16,26-tetrazaheptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12N4/c1-3-7-17-13(5-1)15-9-11-25-21-19(15)23(27-17)24-20-16(10-12-26-22(20)21)14-6-2-4-8-18(14)28-24/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLONQTAYDCFVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=NC=CC6=C5C(=NC7=CC=CC=C67)C4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923249
Record name Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120154-96-3
Record name Eilatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120154963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Eilatin: A Marine-Derived Heptacyclic Alkaloid with Antileukemic Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin is a heptacyclic aromatic alkaloid, a unique and highly symmetrical marine natural product first isolated from the Red Sea purple tunicate Eudistoma sp.[1] As a member of the pyridoacridine class of alkaloids, this compound has garnered significant interest within the scientific community due to its potent biological activities, particularly its promising antileukemic effects. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activities with a focus on its anticancer properties, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

This compound is characterized by its rigid, planar heptacyclic structure. Its chemical and physical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₄H₁₂N₄[2]
Molecular Weight 356.4 g/mol [2]
IUPAC Name 3,13,16,26-tetrazaheptacyclo[13.11.1.1²,¹⁰.0⁴,⁹.0¹⁹,²⁷.0²⁰,²⁵.0¹⁴,²⁸]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene[2]
CAS Number 120154-96-3[2]
Appearance Not reported in detail, but pyridoacridine alkaloids are often colored.
Solubility Not explicitly reported, but likely soluble in organic solvents like DMSO.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its potent antileukemic effect, specifically against Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[3]

Antileukemic Activity

Studies have shown that this compound inhibits the in vitro proliferation of myeloid progenitor cells (CFU-C) from CML patients in a dose-dependent manner.[3] A key finding is its ability to significantly reduce the levels of the BCR/ABL fusion protein, the hallmark of Ph+ CML, in CD34+ cells.[3]

Cell TypeTreatmentEffectReference
CML patient-derived myeloid progenitor cells (CFU-C)This compound (10⁻⁷ M and 10⁻⁶ M) for 16 hoursStatistically significant inhibition of proliferation compared to normal progenitor cells.[3]
CML patient-derived CD34+ cellsThis compound (10⁻⁷ M) for 16 hoursMarked inhibition of proliferation in liquid culture.[3]
CML patient-derived CD34+ cellsThis compound (10⁻⁷ M) for 16 hoursReduction in BCR/ABL fusion signals from 94.6% to 54.5%.[3]
Postulated Mechanisms of Action

While the precise molecular targets of this compound have not been fully elucidated, its structural similarity to other pyridoacridine alkaloids suggests potential mechanisms of action, including DNA intercalation and inhibition of topoisomerase enzymes.[4][5] These mechanisms are known to induce cell cycle arrest and apoptosis in cancer cells.[4][5][6]

Pyridoacridine alkaloids are known to insert themselves between the base pairs of DNA, a process known as intercalation.[5][7] This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[6] Furthermore, these compounds can inhibit the activity of topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication.[4][8] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which also triggers apoptotic pathways.[9]

G This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase Topoisomerase II This compound->Topoisomerase Inhibition Replication DNA Replication DNA->Replication Transcription DNA Transcription DNA->Transcription CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Topoisomerase->Replication DNA_Breaks DNA Strand Breaks Topoisomerase->DNA_Breaks stabilizes cleavage complex DNA_Breaks->CellCycleArrest Apoptosis Apoptosis DNA_Breaks->Apoptosis CellCycleArrest->Apoptosis BCR_ABL_Pathway This compound This compound BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) This compound->BCR_ABL Reduces Levels Downstream Downstream Signaling Pathways (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) BCR_ABL->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis

References

Eilatin: A Technical Guide on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eilatin, a heptacyclic aromatic alkaloid, was first discovered and isolated from the marine tunicate Eudistoma sp.[1] This technical guide provides a comprehensive overview of this compound, detailing its discovery, origin, and known biological activities. The document summarizes all available quantitative data on its anticancer properties, presents detailed experimental protocols for key assays, and visualizes relevant pathways and workflows using Graphviz diagrams. While the primary focus is on this compound, information on related compounds is included to provide a broader context for its potential mechanisms of action.

Discovery and Origin

This compound was first isolated in 1988 from the purple tunicate Eudistoma sp., a marine invertebrate found in the Red Sea.[2] It is a symmetrical heptacyclic aromatic alkaloid with the molecular formula C₂₄H₁₂N₄.[1]

Chemical Structure

The chemical structure of this compound is dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][3]phenanthroline.

Eilatin_Structure Chemical Structure of this compound This compound Isolation_Workflow General Workflow for this compound Isolation cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography Eudistoma Eudistoma Lyophilization Lyophilization Eudistoma->Lyophilization Grinding Grinding Lyophilization->Grinding MeOH_Extraction MeOH_Extraction Grinding->MeOH_Extraction Solvent_Partition Solvent_Partition MeOH_Extraction->Solvent_Partition EtOAc/H2O Column_Chromatography Column_Chromatography Solvent_Partition->Column_Chromatography HP20SS Resin HPLC HPLC Column_Chromatography->HPLC Reversed-Phase Pure_this compound Pure_this compound HPLC->Pure_this compound Mechanism_of_Action Proposed Mechanism of Action for this compound cluster_downstream Downstream Effects This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase_II This compound->Topoisomerase_II Inhibition DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Signaling_Pathways Potential Signaling Pathways Affected by this compound cluster_pathways Signaling Cascades This compound This compound DNA_Damage DNA_Damage This compound->DNA_Damage PI3K_Akt_Pathway PI3K_Akt_Pathway This compound->PI3K_Akt_Pathway Potential Inhibition p53_Pathway p53_Pathway DNA_Damage->p53_Pathway MAPK_Pathway MAPK_Pathway DNA_Damage->MAPK_Pathway Cell_Cycle_Arrest Cell_Cycle_Arrest p53_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis p53_Pathway->Apoptosis MAPK_Pathway->Apoptosis Cell_Survival Cell_Survival PI3K_Akt_Pathway->Cell_Survival

References

Eilatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and potential mechanisms of action of Eilatin, a heptacyclic marine alkaloid. The information is intended for researchers and professionals involved in oncology drug discovery and development.

Chemical Identification

IdentifierValueReference
IUPAC Name 3,13,16,26-tetrazaheptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene[1]
CAS Number 120154-96-3[1]
Molecular Formula C24H12N4[1]
Molecular Weight 356.4 g/mol [1]

Biological Activity: Antileukemic Properties

This compound, isolated from the Red Sea purple tunicate Eudistoma sp., has demonstrated significant antileukemic effects, particularly against Philadelphia chromosome-positive (Ph+) cells characteristic of Chronic Myeloid Leukemia (CML).[2]

The following table summarizes the key quantitative findings from a study on the effect of this compound on human myeloid progenitor cells.

Cell TypeTreatmentConcentrationEffectReference
CD34+ cells from CML patientsThis compound10⁻⁷ M42.4% reduction in BCR/ABL fusion signals[2]
CD34+ cells from CML patientsIFN-alpha500 U/mL32.8% reduction in BCR/ABL fusion signals[2]
CD34+ cells from CML patientsAra-C10⁻⁹ M26.0% reduction in BCR/ABL fusion signals[2]

Experimental Protocols

The following are generalized experimental protocols based on published research for assessing the antileukemic activity of this compound.[2]

  • Cell Isolation: Isolate CD34+ progenitor cells from the peripheral blood or bone marrow of CML patients and normal individuals using standard immunomagnetic separation techniques.

  • Cell Culture: Culture the isolated cells in an appropriate medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum, L-glutamine, and a cocktail of hematopoietic growth factors.

  • Treatment: Expose the cultured cells to varying concentrations of this compound (e.g., 10⁻⁷ M), along with positive controls such as Interferon-alpha (IFN-alpha) and Cytarabine (Ara-C), for a specified duration (e.g., 16 hours).

  • Colony-Forming Unit-Cell (CFU-C) Assay: Plate the treated and control cells in a methylcellulose-based medium to assess the proliferation of myeloid progenitor cells. Count the number of colonies after a suitable incubation period (e.g., 14 days).

  • Liquid Culture Proliferation: Monitor the proliferation of cells in liquid culture using standard cell counting methods (e.g., trypan blue exclusion) over a period of several days.

  • Fluorescence In Situ Hybridization (FISH): Use a dual-color FISH probe specific for the BCR and ABL genes to detect the BCR/ABL fusion gene in interphase nuclei of treated and untreated CD34+ cells.

  • Quantification: Enumerate the percentage of cells with the BCR/ABL fusion signal in at least 200 nuclei per sample to determine the effect of the treatment.

Signaling Pathways and Mechanism of Action

This compound belongs to the pyridoacridine class of alkaloids.[3] The precise signaling pathway through which this compound exerts its antileukemic effects has not been fully elucidated. However, based on its chemical class and observed biological activities, several mechanisms are proposed.

Pyridoacridine alkaloids are known to:

  • Intercalate into DNA: Their planar aromatic structure allows them to insert between the base pairs of DNA, which can interfere with replication and transcription.[4]

  • Inhibit Topoisomerase II: This enzyme is crucial for relieving topological stress in DNA during replication. Its inhibition leads to DNA damage and apoptosis.[3]

  • Generate Reactive Oxygen Species (ROS): The production of ROS can induce oxidative stress and trigger apoptotic pathways in cancer cells.[3][5]

The observed reduction in BCR/ABL fusion signals in CML cells treated with this compound strongly suggests an interaction with the BCR-ABL signaling pathway, a critical driver of CML pathogenesis.[2][6] This could occur through direct inhibition of the BCR-ABL kinase, induction of its degradation, or by affecting downstream signaling components.

Visualizations

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Isolate CD34+ cells Isolate CD34+ cells Culture cells Culture cells Isolate CD34+ cells->Culture cells Expose to this compound Expose to this compound Culture cells->Expose to this compound CFU-C Assay CFU-C Assay Expose to this compound->CFU-C Assay Liquid Culture Proliferation Liquid Culture Proliferation Expose to this compound->Liquid Culture Proliferation FISH for BCR/ABL FISH for BCR/ABL Expose to this compound->FISH for BCR/ABL Quantify Progenitor Proliferation Quantify Progenitor Proliferation CFU-C Assay->Quantify Progenitor Proliferation Assess Cell Viability Assess Cell Viability Liquid Culture Proliferation->Assess Cell Viability Determine BCR/ABL Fusion Events Determine BCR/ABL Fusion Events FISH for BCR/ABL->Determine BCR/ABL Fusion Events

Caption: Experimental workflow for evaluating the antileukemic activity of this compound.

G cluster_0 Cellular Targets cluster_1 Downstream Effects This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase II Topoisomerase II This compound->Topoisomerase II Inhibition ROS Production ROS Production This compound->ROS Production BCR-ABL Signaling BCR-ABL Signaling This compound->BCR-ABL Signaling Inhibition? DNA Damage DNA Damage DNA->DNA Damage Topoisomerase II->DNA Damage ROS Production->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis Reduced Proliferation Reduced Proliferation Apoptosis->Reduced Proliferation BCR-ABL Signaling->Reduced Proliferation

Caption: Proposed mechanisms of action for pyridoacridine alkaloids like this compound.

References

Marine Alkaloids as Antineoplastic Agents: A Technical Guide to Eilatin and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering novel molecular scaffolds with significant therapeutic potential.[1][2] Among these, marine alkaloids have emerged as a particularly promising class of compounds in the quest for new anticancer agents.[1][3] These nitrogen-containing heterocyclic compounds, isolated from organisms such as tunicates, sponges, and cyanobacteria, exhibit a wide range of potent biological activities, including cytotoxic, antiproliferative, and pro-apoptotic effects against various cancer cell lines.[1][4] This technical guide provides an in-depth overview of the antineoplastic properties of marine alkaloids, with a specific focus on Eilatin, summarizing key quantitative data, detailing common experimental protocols, and visualizing the underlying molecular mechanisms of action.

This compound: A Promising Anti-Leukemic Marine Alkaloid

This compound, an alkaloid isolated from the Red Sea purple tunicate Eudistoma sp., has demonstrated notable antineoplastic activity, particularly against chronic myeloid leukemia (CML).[5] Research has shown that this compound can inhibit the in vitro proliferation of progenitor cells in CML patients.[5] A 16-hour exposure of CD34+ progenitor cells from CML patients to this compound at a concentration of 10⁻⁷ M resulted in a marked inhibition of their ability to proliferate in liquid culture and a reduction in colony-forming unit (CFU-C) content.[5] This anti-leukemic effect suggests its potential for use in ex vivo purging of bone marrow or peripheral blood from CML patients undergoing autologous bone marrow transplantation.[5]

Further studies using fluorescent in situ hybridization (FISH) to detect the BCR/ABL fusion gene, a hallmark of CML, revealed that this compound significantly reduced the percentage of Ph+ cells.[5] After a 16-hour exposure to 10⁻⁷ M this compound, the level of BCR/ABL fusion signals in CD34+ cells decreased to 54.5 ± 5%, compared to 94.6 ± 0.6% in untreated control cells.[5] This effect was more potent than that observed with interferon-alpha (IFN-α) and cytarabine (Ara-C) at the tested concentrations.[5]

Quantitative Analysis of Cytotoxicity

The antineoplastic potency of marine alkaloids and their synthetic analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. These values represent the concentration of a compound required to inhibit the growth of cancer cells by 50% and are determined through various in vitro assays. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic activities of selected marine-derived and related synthetic alkaloids against various human cancer cell lines.

Table 1: Cytotoxic Activity of Marine-Derived Alkaloids and Analogs

CompoundCancer Cell LineCell TypeIC50 Value (µM)Citation
FBA-TPQMDA-MB-231Breast Adenocarcinoma0.125[4]
FBA-TPQMCF-7Breast Adenocarcinoma0.097[4]
Spermatinamine Analogue 12HeLaCervix Adenocarcinoma5-10[6]
Spermatinamine Analogue 14MCF-7Breast Adenocarcinoma5-10[6]
Spermatinamine Analogue 15DU145Prostate Carcinoma5-10[6]

Table 2: Cytotoxic Activity of Synthetic Isatin Derivatives

CompoundCancer Cell LineCell TypeIC50 Value (µM)Citation
Isatin Derivative 2hJurkatT-cell Leukemia0.03[7]
5,7-dibromoisatin Analogue 6HT29Colon Carcinoma~1[8]
5,7-dibromoisatin Analogue 11HT29Colon Carcinoma~1[8]
5,7-dibromoisatin Analogue 13HT29Colon Carcinoma~1[8]
Isatin-based Cpd 36HCT-116Colorectal Carcinoma2.6[9]
Isatin-based Cpd 36MDA-MB-231Breast Adenocarcinoma4.7[9]
Isatin-based Cpd 36A-549Lung Carcinoma7.3[9]
Isatin-based Cpd 99MDA-MB-468Breast Adenocarcinoma10.24[9]
Isatin-based Cpd 99MDA-MB-231Breast Adenocarcinoma8.23[9]

Core Experimental Protocols

The evaluation of antineoplastic properties of marine alkaloids involves a series of standardized in vitro assays. Below are detailed methodologies for key experiments.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, HCT116, Jurkat) are obtained from certified cell banks like the American Type Culture Collection (ATCC).

  • Culture Medium: Cells are typically cultured in appropriate media such as Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI-1640) medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cultures are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere. Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity/Antiproliferative Assays (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin) are included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[10]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[11][12] Annexin V/PI staining followed by flow cytometry is a standard method to detect and quantify apoptosis.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of four cell populations: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[7]

Signaling Pathways and Mechanisms of Action

Marine alkaloids exert their antineoplastic effects by modulating various intracellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.[4]

Apoptosis Induction

Apoptosis is a highly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.[13][14] Many anticancer agents, including marine alkaloids, trigger the intrinsic pathway.[11] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial outer membrane permeability (MOMP).[13] This results in the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytosol.[13] Cytochrome c then binds to Apoptotic Protease Activating Factor-1 (APAF-1), forming the apoptosome, which activates caspase-9, an initiator caspase.[13] Caspase-9, in turn, activates executioner caspases, such as caspase-3 and caspase-7, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][13] The process is tightly regulated by the Bcl-2 family of proteins, where pro-apoptotic members (e.g., Bax, Bak) promote MOMP, and anti-apoptotic members (e.g., Bcl-2) inhibit it.[15]

Apoptosis_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Marine_Alkaloid Marine Alkaloid (e.g., this compound) Bax_Bak Bax / Bak Marine_Alkaloid->Bax_Bak Activates Bcl2 Bcl-2 Marine_Alkaloid->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax_Bak->Mitochondrion Induces MOMP Bcl2->Bax_Bak Apaf1 APAF-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 (Active) Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-caspase-9 Pro_Caspase9->Apoptosome Caspase3 Caspase-3 (Active) Caspase9->Caspase3 Activates Pro_Caspase3 Pro-caspase-3 Pro_Caspase3->Caspase9 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Fig. 1: Intrinsic apoptosis pathway activated by marine alkaloids.
Inhibition of Signaling Pathways for Proliferation

Beyond inducing apoptosis, certain marine alkaloids or their synthetic analogs can interfere with signaling pathways crucial for cancer cell proliferation and survival. For instance, some compounds have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers and promotes cell growth and survival.[16] Additionally, inhibition of tubulin polymerization is another mechanism employed by some marine natural products, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][17] Some isatin analogs have demonstrated the ability to act as dual inhibitors of both tubulin polymerization and the Akt pathway.[8]

The diagram below outlines a typical workflow for the discovery and initial characterization of antineoplastic marine alkaloids.

Experimental_Workflow A Marine Organism Collection (e.g., Tunicate, Sponge) B Extraction & Fractionation A->B C Bioassay-Guided Isolation (Screening for Cytotoxicity) B->C D Structure Elucidation (NMR, Mass Spectrometry) C->D E Pure Compound (e.g., this compound) D->E F In Vitro Cytotoxicity Assays (MTT, SRB) on Cancer Cell Panel E->F G IC50 Determination F->G H Mechanistic Studies G->H I Apoptosis Assays (Annexin V, Caspase Activity) H->I J Cell Cycle Analysis (Flow Cytometry) H->J K Signaling Pathway Analysis (Western Blot for Akt, Bcl-2, etc.) H->K L In Vivo Studies (Xenograft Models) K->L Lead Compound

Fig. 2: Workflow for anticancer marine alkaloid discovery.

Conclusion

Marine alkaloids, exemplified by compounds like this compound, represent a rich and promising frontier in the development of novel antineoplastic agents.[1][2] Their diverse chemical structures and varied mechanisms of action, often involving the induction of apoptosis and inhibition of key proliferative pathways, provide a strong rationale for their continued investigation.[4] The data and protocols summarized in this guide offer a framework for researchers in the field to systematically evaluate and characterize these potent natural products, with the ultimate goal of translating their therapeutic potential into effective cancer treatments. Further research into synthetic analogs and drug delivery systems will be crucial to optimize their efficacy and clinical applicability.[18]

References

Eilatin: A Marine Alkaloid with Unexplored Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the available scientific literature reveals Eilatin as a promising, yet understudied, marine-derived compound with demonstrated anti-leukemic properties. This technical overview consolidates the existing data on this compound, highlighting its mechanism of action, experimental findings, and the significant gaps in current research that present opportunities for future investigation.

Introduction

This compound is a novel marine alkaloid isolated from the purple tunicate Eudistoma sp., found in the Red Sea.[1] Structurally, it is a highly symmetric heptacyclic aromatic compound, identified as a dibenzotetraazaperylene. Initial research in the mid-1990s identified its potential as a therapeutic agent, specifically in the context of Chronic Myeloid Leukemia (CML).[1] Despite its promising initial bioactivity, extensive follow-up research detailing its broader therapeutic applications and molecular mechanisms remains limited in the public domain.

Mechanism of Action and In Vitro Efficacy

The primary therapeutic potential of this compound, as suggested by available research, lies in its anti-proliferative effects against hematopoietic progenitor cells in CML. The hallmark of CML is the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, leading to the formation of the oncogenic BCR-ABL fusion gene. This fusion gene produces a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and inhibits apoptosis.

This compound has been shown to directly counteract the effects of the BCR-ABL oncoprotein. In vitro studies on CD34+ cells isolated from CML patients demonstrated that this compound significantly reduces the levels of BCR-ABL fusion signals.[1] This suggests that this compound may interfere with the expression or stability of the oncogene or its protein product, thereby inhibiting the primary driver of CML.

Quantitative Data

The available quantitative data on this compound's efficacy is primarily from a 1995 study published in Experimental Hematology. The key findings are summarized below.

Cell TypeTreatment ConcentrationDuration of ExposureEffectReference
CD34+ cells from CML patients10⁻⁷ M16 hoursReduction of BCR/ABL fusion signals to 54.5 ± 5%[1]
Myeloid progenitor cells (CFU-C) from CML patients10⁻⁷ M and 10⁻⁶ M16 hoursStatistically significant (p < 0.05) inhibition of proliferation compared to normal progenitors[1]

Experimental Protocols

While detailed, step-by-step protocols are not available in the published literature, the key experimental methodologies employed in the foundational study on this compound are outlined here.

Cell Isolation and Culture
  • CD34+ Cell Isolation: CD34+ hematopoietic progenitor cells were isolated from the peripheral blood and bone marrow of CML patients.[1] Standard immunomagnetic cell separation techniques were likely employed for this purpose.

  • Cell Culture: The isolated CD34+ cells were cultured in a liquid medium to assess their proliferative capacity in the presence of this compound.[1]

Colony-Forming Unit-Cell (CFU-C) Assay
  • Objective: To determine the effect of this compound on the proliferation of myeloid progenitor cells.

  • Methodology: Myeloid progenitor cells from both CML patients and normal individuals were exposed to varying concentrations of this compound in a semi-solid medium. The proliferation of these cells results in the formation of colonies, which were then counted to assess the inhibitory effect of the compound.[1]

Fluorescence In Situ Hybridization (FISH)
  • Objective: To quantify the presence of the BCR-ABL fusion gene in CML cells following treatment with this compound.

  • Methodology: This technique utilizes fluorescently labeled DNA probes that bind specifically to the BCR and ABL genes. In cells with the Philadelphia chromosome, the proximity of the two genes results in a fusion signal. The percentage of cells exhibiting this fusion signal was quantified to measure the efficacy of this compound in reducing the leukemic cell population.[1]

Signaling Pathways and Visualizations

The primary signaling pathway implicated in the action of this compound is the BCR-ABL pathway. The BCR-ABL fusion protein activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation and survival.

Based on the available data, this compound's intervention in this pathway appears to occur at or upstream of the BCR-ABL gene expression. A simplified logical diagram illustrating this proposed mechanism is provided below.

Eilatin_Mechanism cluster_cell CML Cell This compound This compound BCR_ABL BCR-ABL Fusion Gene This compound->BCR_ABL Inhibits Expression/ Stability BCR_ABL_Protein BCR-ABL Tyrosine Kinase BCR_ABL->BCR_ABL_Protein Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT, JAK/STAT) BCR_ABL_Protein->Downstream Proliferation Leukemic Proliferation Downstream->Proliferation

Proposed mechanism of this compound in CML cells.

The following diagram illustrates a generalized workflow for evaluating the in vitro anti-leukemic activity of a compound like this compound, based on the methodologies described in the literature.

Experimental_Workflow cluster_workflow In Vitro Evaluation of this compound cluster_assays Functional and Molecular Assays start Isolate CD34+ cells from CML patient sample treat Treat cells with this compound (various concentrations) start->treat cfu CFU-C Assay treat->cfu fish FISH for BCR-ABL treat->fish prolif_analysis Analyze Proliferation (Colony Counting) cfu->prolif_analysis bcrabl_analysis Quantify BCR-ABL+ Cells fish->bcrabl_analysis

Generalized experimental workflow for this compound evaluation.

Future Directions and Conclusion

The initial findings on this compound are compelling, suggesting a potent and specific anti-leukemic activity. However, the lack of follow-up studies presents a significant knowledge gap. To fully realize the therapeutic potential of this compound, further research is imperative in the following areas:

  • Broad-Spectrum Anticancer Screening: Evaluation of this compound's cytotoxicity against a diverse panel of cancer cell lines to determine if its activity is specific to CML or extends to other malignancies.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular target of this compound and its effects on the various downstream effectors of the BCR-ABL signaling pathway.

  • In Vivo Studies: Assessment of this compound's efficacy and safety in preclinical animal models of CML.

  • Chemical Synthesis and Analogue Development: Development of a synthetic route for this compound to ensure a stable supply for research and to enable the creation of derivatives with potentially improved potency and pharmacokinetic properties.

  • Clinical Trials: Should preclinical studies yield positive results, the progression of this compound or its analogs into clinical trials would be the ultimate step in evaluating its therapeutic utility.

References

Early Research on Eilatin: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin is a heptacyclic aromatic alkaloid first isolated from the marine tunicate Eudistoma sp. found in the Red Sea.[1][2] Its unique, highly symmetric dibenzotetraazaperylene structure has attracted interest for its potential biological activities. Early research, though limited, has highlighted its potent anti-proliferative effects, particularly against leukemic cells. This technical guide provides a comprehensive overview of the foundational studies on this compound, focusing on its biological activity, available quantitative data, and the experimental methodologies employed in its initial investigations.

Chemical Structure:

  • Chemical Formula: C₂₄H₁₂N₄

  • IUPAC Name: 3,13,16,26-tetrazaheptacyclo[13.11.1.1²,¹⁰.0⁴,⁹.0¹⁹,²⁷.0²⁰,²⁵.0¹⁴,²⁸]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene

Biological Activity: Anti-leukemic Effects

The primary focus of early biological research on this compound was its effect on hematopoietic cells, specifically its potential as an anti-leukemic agent. A pivotal study demonstrated this compound's inhibitory effects on the in vitro proliferation of progenitor cells from patients with Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML).[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial in vitro studies on this compound's activity against CML cells.

Cell TypeTreatmentExposure TimeEndpointResult (Mean ± SE)
CD34+ cells from CML patientsThis compound (10⁻⁷ M)16 hours% BCR/ABL Fusion Signals (post 7-day culture)54.5 ± 5%
CD34+ cells from CML patientsInterferon-alpha (500 U/mL)16 hours% BCR/ABL Fusion Signals (post 7-day culture)63.6 ± 5%
CD34+ cells from CML patientsAra-C (10⁻⁹ M)16 hours% BCR/ABL Fusion Signals (post 7-day culture)70 ± 4%
CD34+ cells from CML patients (Control)No Treatment16 hours% BCR/ABL Fusion Signals (post 7-day culture)94.6 ± 0.6%

Table 1: Effect of this compound on BCR/ABL Fusion Signals in CD34+ CML Cells.[2]

Cell SourceTreatment ConcentrationExposure Time% Survival of Colony-Forming Units (CFU-C)
Bone Marrow (BM) of CML patients (n=7)This compound (10⁻⁷ M)16 hoursStatistically lower than normal progenitors (p < 0.05)
Bone Marrow (BM) of CML patients (n=7)This compound (10⁻⁶ M)16 hoursStatistically lower than normal progenitors (p < 0.05)
Bone Marrow (BM) of normal individualsThis compound16 hoursControl

Table 2: Effect of this compound on the Proliferation of Myeloid Progenitor Cells (CFU-C).[2]

Experimental Protocols

Detailed experimental protocols from the early research on this compound are not extensively published. However, based on the available literature, the following methodologies were employed.

Colony-Forming Unit-Cell (CFU-C) Assay

This assay was used to assess the effect of this compound on the proliferation of myeloid progenitor cells.

Objective: To determine the dose-dependent inhibitory effect of this compound on the in vitro growth of hematopoietic colonies from normal and CML patient bone marrow.

Methodology (Reconstructed):

  • Cell Isolation: Mononuclear cells were isolated from the bone marrow of CML patients and normal individuals using Ficoll-Hypaque density gradient centrifugation.

  • Cell Culture: Cells were cultured in a semi-solid medium (e.g., methylcellulose) supplemented with growth factors to promote the formation of myeloid colonies.

  • Treatment: this compound, Interferon-alpha (IFN-α), and Cytosine arabinoside (Ara-C) were added to the cultures at various concentrations.

  • Incubation: The cultures were incubated for 14 days at 37°C in a humidified atmosphere with 5% CO₂.

  • Colony Counting: After the incubation period, colonies (defined as aggregates of ≥40 cells) were counted using an inverted microscope.

  • Data Analysis: The percentage of surviving CFU-C in treated cultures was calculated relative to untreated control cultures.

Fluorescence In Situ Hybridization (FISH) for BCR/ABL Fusion

FISH was utilized to detect the hallmark BCR/ABL gene fusion in CML cells following treatment with this compound.

Objective: To quantify the reduction in the proportion of Ph+ cells after in vitro exposure to this compound.

Methodology (Reconstructed):

  • Cell Preparation: CD34+ cells were isolated from the peripheral blood or bone marrow of CML patients.

  • Treatment: The isolated CD34+ cells were exposed to this compound (10⁻⁷ M), IFN-α (500 U/mL), or Ara-C (10⁻⁹ M) for 16 hours.

  • Liquid Culture: Following treatment, the cells were washed and cultured in a liquid medium for 7 days to allow for proliferation.

  • Harvesting and Fixation: Cells were harvested, treated with a hypotonic solution, and fixed onto microscope slides.

  • Hybridization: The slides were incubated with a dual-color DNA probe set specific for the BCR and ABL gene regions. The hybridization was carried out overnight in a humidified chamber at 37°C.

  • Washing and Counterstaining: Post-hybridization washes were performed to remove unbound probes. The cell nuclei were then counterstained with DAPI (4',6-diamidino-2-phenylindole).

  • Microscopy and Analysis: The slides were analyzed under a fluorescence microscope. Cells exhibiting the BCR/ABL fusion signal (co-localization of red and green signals) were counted, and the percentage of Ph+ cells was determined.

Visualizations

Experimental Workflow for Evaluating this compound's Anti-leukemic Activity

experimental_workflow cluster_patient_samples Patient and Normal Samples cluster_cell_isolation Cell Isolation cluster_treatment In Vitro Treatment (16h) cluster_assays Biological Assays BM_CML Bone Marrow (CML) Isolate_MNC Isolate Mononuclear Cells BM_CML->Isolate_MNC Isolate_CD34 Isolate CD34+ Cells BM_CML->Isolate_CD34 PB_CML Peripheral Blood (CML) PB_CML->Isolate_CD34 BM_Normal Bone Marrow (Normal) BM_Normal->Isolate_MNC This compound This compound Isolate_MNC->this compound IFN IFN-α Isolate_MNC->IFN AraC Ara-C Isolate_MNC->AraC Control Control Isolate_MNC->Control Isolate_CD34->this compound Isolate_CD34->IFN Isolate_CD34->AraC Isolate_CD34->Control CFU_Assay CFU-C Assay (14 days) This compound->CFU_Assay Liquid_Culture Liquid Culture (7 days) This compound->Liquid_Culture IFN->CFU_Assay IFN->Liquid_Culture AraC->CFU_Assay AraC->Liquid_Culture Control->CFU_Assay Control->Liquid_Culture Inhibition of Proliferation Inhibition of Proliferation CFU_Assay->Inhibition of Proliferation FISH_Analysis FISH for BCR/ABL Liquid_Culture->FISH_Analysis Reduction of Ph+ Cells Reduction of Ph+ Cells FISH_Analysis->Reduction of Ph+ Cells

Caption: Workflow for assessing this compound's in vitro anti-CML activity.

Postulated Signaling Pathway Inhibition by this compound in CML Cells

signaling_pathway cluster_outcome Observed Outcome BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Downstream Downstream Signaling Pathways (e.g., RAS, JAK-STAT, PI3K/AKT) BCR_ABL->Downstream Proliferation Increased Cell Proliferation & Survival Downstream->Proliferation Reduced_Proliferation Reduced Proliferation of CML Progenitor Cells This compound This compound This compound->BCR_ABL This compound->Downstream Inhibition Inhibition

Caption: Hypothetical mechanism of this compound in CML cells.

Conclusion and Future Directions

Early research on this compound has established its potent in vitro activity against chronic myeloid leukemia progenitor cells. The significant reduction in CFU-C survival and the decrease in BCR/ABL-positive cells highlight its potential as a lead compound for anti-cancer drug development. However, the available data is limited, and further research is required to fully elucidate its mechanism of action. Key areas for future investigation include:

  • Mechanism of Action: Studies to determine if this compound directly inhibits the BCR-ABL tyrosine kinase or acts on other downstream signaling pathways are crucial. Investigations into its effects on topoisomerase II, cell cycle progression, and apoptosis induction in various cancer cell lines are also warranted.

  • In Vivo Efficacy: Preclinical studies in animal models of CML and other cancers are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of this compound analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacological properties.

This technical guide provides a summary of the foundational research on this compound. While promising, the limited scope of the early studies underscores the need for more extensive research to validate and expand upon these initial findings.

References

Spectroscopic Characterization of Complex Heterocyclic Molecules: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Eilatin, a complex polycyclic aromatic alkaloid, presents a significant analytical challenge for structural elucidation. This guide provides a comprehensive overview of the spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that are pivotal for the unambiguous identification and characterization of this compound and other novel complex heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities.

While specific experimental spectroscopic data for this compound is not publicly available, this guide will present a framework for acquiring and interpreting such data, drawing parallels with structurally related compounds like isatin derivatives.

I. Mass Spectrometry (MS) for this compound

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a molecule. For a compound like this compound (C₂₄H₁₂N₄), high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula.

Anticipated Mass Spectrometry Data for this compound

The following table outlines the expected high-resolution mass spectrometry data for this compound.

IonCalculated m/zObserved m/zTechnique
[M+H]⁺357.1138HypotheticalESI-HRMS
[M+Na]⁺379.0957HypotheticalESI-HRMS
[M]⁺˙356.1062HypotheticalEI-MS

Note: The "Observed m/z" values are hypothetical and would be determined experimentally.

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

A robust HRMS protocol is essential for accurate mass determination and formula confirmation.

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source is required. Electrospray ionization (ESI) is suitable for polar molecules and can be performed in both positive and negative ion modes.

Sample Preparation:

  • Prepare a stock solution of the purified this compound sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Incorporate an appropriate internal standard for mass calibration if required by the instrument.

LC-HRMS Method:

  • Liquid Chromatography (LC): A reversed-phase C18 column is typically used.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min

    • Injection Volume: 1-5 µL

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI positive and negative

    • Mass Range: m/z 100-1000

    • Resolution: >10,000 FWHM

    • Data Acquisition: Full scan mode for accurate mass measurement of the parent ion. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is the most powerful technique for elucidating the detailed atomic connectivity and three-dimensional structure of organic molecules. For a complex aromatic system like this compound, a suite of 1D and 2D NMR experiments is necessary.

Anticipated ¹H and ¹³C NMR Data for this compound

Due to the highly conjugated and aromatic nature of this compound, the proton (¹H) and carbon (¹³C) NMR spectra are expected to show signals in the aromatic region. The exact chemical shifts are difficult to predict without experimental data, but a hypothetical range can be estimated.

Table of Hypothetical ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H7.0 - 9.0d, t, m7.0 - 8.5

Table of Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
Ar-C110 - 150
Ar-C (quaternary)120 - 160

Note: These are generalized ranges. The actual spectra would show distinct signals for each unique proton and carbon atom in the molecule.

Experimental Protocol for NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving the complex spectra of polycyclic aromatic compounds.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid signal overlap with the solvent peak.

  • Filter the sample into a 5 mm NMR tube.

NMR Experiments:

  • ¹H NMR: A standard proton NMR experiment to identify the number of different types of protons and their splitting patterns.

  • ¹³C NMR: A standard carbon-13 NMR experiment, often proton-decoupled, to identify the number of different types of carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings, revealing which protons are adjacent to each other.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (two or three bond) correlations between protons and carbons, which is critical for piecing together the molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure.

III. Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for obtaining and analyzing mass spectrometry and NMR data for a novel compound like this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_lc_hrms LC-HRMS Analysis cluster_data_analysis Data Analysis Sample Purified this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution LC_Separation LC Separation (C18 column) Dilution->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI Mass_Analyzer High-Resolution Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI->Mass_Analyzer Accurate_Mass Determine Accurate Mass (m/z) Mass_Analyzer->Accurate_Mass Fragmentation Analyze Fragmentation (MS/MS) Mass_Analyzer->Fragmentation Formula_Confirmation Confirm Molecular Formula (C₂₄H₁₂N₄) Accurate_Mass->Formula_Confirmation Structure_Elucidation Propose Structure Fragmentation->Structure_Elucidation

Caption: Workflow for Mass Spectrometry Analysis of this compound.

NMR_Spectroscopy_Workflow cluster_sample_prep_nmr Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis_nmr Data Analysis & Structure Elucidation Sample_NMR Purified this compound (5-10 mg) Dissolution_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Sample_NMR->Dissolution_NMR Transfer_NMR Transfer to NMR Tube Dissolution_NMR->Transfer_NMR NMR_Spectrometer High-Field NMR Spectrometer Transfer_NMR->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_Spectrometer->TwoD_NMR Process_Spectra Process Spectra (FT, Phasing, Baseline Correction) OneD_NMR->Process_Spectra TwoD_NMR->Process_Spectra Assign_Signals Assign Chemical Shifts & Coupling Constants Process_Spectra->Assign_Signals Analyze_2D Analyze 2D Correlations (Connectivity) Assign_Signals->Analyze_2D Propose_Structure_NMR Propose Final Structure Analyze_2D->Propose_Structure_NMR

Caption: Workflow for NMR Spectroscopy Analysis of this compound.

IV. Conclusion

The structural elucidation of novel and complex molecules like this compound is a challenging endeavor that relies on the synergistic application of advanced spectroscopic techniques. High-resolution mass spectrometry provides the crucial initial information of molecular formula, while a comprehensive suite of 1D and 2D NMR experiments is essential for assembling the complete atomic framework. The protocols and workflows detailed in this guide provide a solid foundation for researchers to approach the characterization of such compounds, paving the way for further investigation into their biological activities and potential as therapeutic agents.

Heptacyclic Aromatic Compounds in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate relationship between heptacyclic aromatic compounds (HACs) and cancer presents a dual-edged sword for researchers. While many of these seven-ringed structures are potent carcinogens, their unique chemical properties also make them intriguing scaffolds for the development of novel anti-cancer therapeutics. This technical guide provides an in-depth exploration of the core aspects of HACs in cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing critical signaling pathways.

Heptacyclic Aromatic Compounds of Interest in Cancer Research

Several heptacyclic aromatic hydrocarbons (HAHs) have been extensively studied for their carcinogenic properties. Understanding their mechanisms of action is crucial for both toxicological assessment and for identifying potential therapeutic intervention points.

  • Dibenz[a,h]anthracene (DBA): A well-established tumorigenic PAH, DBA forms DNA adducts, leading to the activation of DNA damage responses.[1] This can induce cell cycle arrest and apoptosis through both p53-dependent and independent pathways.[1] Classified as a probable human carcinogen (Group 2A), human exposure primarily occurs through tobacco smoke, air pollution, and contaminated food and water.[2]

  • Dibenzo[a,l]pyrene (DB[a,l]P): Considered an extremely potent carcinogen, DB[a,l]P has demonstrated significantly higher tumorigenic activity than other well-known carcinogens like 7,12-dimethylbenz[a]anthracene (DMBA) and benzo[a]pyrene (B[a]P) in mouse skin models.[3] Its carcinogenic effects are mediated through the formation of diol epoxides, which are metabolites that readily react with DNA.[4] Studies have shown that oral application of a DB[a,l]P metabolite induces a high incidence of oral squamous cell carcinoma in mice.[4]

While the inherent carcinogenicity of many HACs is a significant focus, research has also explored the potential of modified polycyclic aromatic compounds as anti-cancer agents. These efforts often involve synthesizing derivatives that retain the DNA-intercalating properties of the planar ring system while minimizing toxicity to normal cells.[5][6]

Quantitative Data on the Biological Activity of Heptacyclic and Related Polycyclic Aromatic Compounds

The following tables summarize key quantitative data from studies on the carcinogenic and anti-cancer activities of selected polycyclic aromatic compounds.

Table 1: Carcinogenic Activity of Dibenzo[a,l]pyrene (DB[a,l]P) in Mouse Skin

CompoundDose (nmol)Tumor Incidence (%)Tumors per Mouse
DB[a,l]P891 (malignant)-
DB[a,l]P470 (malignant)-
DB[a,l]P1-2.6
DB[a,l]P0.25-0.79
DMBA4- (one mouse with 2 carcinomas)-
DMBA1-0.29
B[a]P1inactiveinactive

Data extracted from studies on female SENCAR mice.[3]

Table 2: In Vitro Cytotoxicity of Novel Polyaromatic Compounds

CompoundCell LineIC50 (µM)Comparison
Compound 2 (Chrysene derivative)HeLa (Cervical Cancer)-Better cytotoxicity than cisplatin
Compound 3 (Pyrenyl ether)HT-29 (Colon Cancer)-Better cytotoxicity than cisplatin
Compound 3 (Pyrenyl ether)HeLa (Cervical Cancer)-Better cytotoxicity than cisplatin

IC50 values were not explicitly provided in the source material, but the comparative cytotoxicity was noted.[5][6]

Experimental Protocols

This section details the methodologies for key experiments frequently cited in the research of heptacyclic aromatic compounds and cancer.

In Vitro Mammalian Cell Viability Assay (Sulforhodamine B Assay)

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.[5]

Protocol:

  • Cell Plating: Plate cells in a 96-well dish at a density of 5,000 cells per well and incubate overnight at 37°C.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of the test compound (e.g., 3–100 µM). The compound should be dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low (e.g., 0.5%).

  • Controls: Include negative controls (e.g., DMSO alone) and positive controls for cytotoxicity (e.g., 10 µM doxorubicin).

  • Incubation: Incubate the treated cells for 48 hours.

  • Fixation and Staining: Fix the cells and perform the Sulforhodamine B colorimetric assay as previously described to analyze cell viability.

In Vivo Mouse Skin Carcinogenesis Model

This model is used to assess the tumor-initiating and carcinogenic potential of compounds.[3]

Protocol:

  • Animal Model: Use a susceptible mouse strain, such as female SENCAR mice.

  • Initiation: Apply a single topical dose of the test compound (e.g., 0.25 nmol or 1 nmol) dissolved in a suitable vehicle to the dorsal skin of the mice.

  • Promotion: After a set period (e.g., one week), begin promotion by applying a tumor promoter, such as phorbol ester acetate, to the same area, typically twice a week.

  • Observation: Monitor the mice regularly for the appearance and growth of skin tumors.

  • Data Collection: Record the number of tumors per mouse and the percentage of mice with tumors over the course of the experiment (e.g., 40 weeks).

  • Histopathological Analysis: At the end of the study, sacrifice the animals and perform histopathological analysis to classify the tumors as benign or malignant.

Signaling Pathways and Experimental Workflows

The interaction of heptacyclic aromatic compounds with cellular machinery often involves complex signaling pathways. The following diagrams, generated using the DOT language, visualize some of these key processes.

PAH Polycyclic Aromatic Hydrocarbon (PAH) AhR Aryl Hydrocarbon Receptor (AhR) PAH->AhR Binds and Activates CYP1A1_CYP1B1 CYP1A1, CYP1B1 (Metabolic Enzymes) PAH->CYP1A1_CYP1B1 Metabolized by ARNT AhR Nuclear Translocator (ARNT) AhR->ARNT ARNT->CYP1A1_CYP1B1 Induces Expression Reactive_Metabolites Reactive Metabolites (Diol Epoxides, o-quinones) CYP1A1_CYP1B1->Reactive_Metabolites Forms DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Forms Mutations Mutations DNA_Adducts->Mutations Leads to Cancer Cancer Mutations->Cancer Contributes to cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines (e.g., HeLa, HT-29) Compound_Treatment Treat with Heptacyclic Compound Cell_Culture->Compound_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Compound_Treatment->Cell_Viability_Assay IC50_Determination Determine IC50 Value Cell_Viability_Assay->IC50_Determination Animal_Model Animal Model (e.g., Mouse) Tumor_Induction Induce Tumor (e.g., Xenograft) Animal_Model->Tumor_Induction Compound_Administration Administer Heptacyclic Compound Tumor_Induction->Compound_Administration Tumor_Measurement Measure Tumor Growth Compound_Administration->Tumor_Measurement Efficacy_Evaluation Evaluate Anti-tumor Efficacy Tumor_Measurement->Efficacy_Evaluation PAH PAH Exposure ROS Reactive Oxygen Species (ROS) PAH->ROS Induces p38_MAPK p38 MAPK Activation ROS->p38_MAPK Mediates Gene_Expression Altered Gene Expression (AP-1, SNAI1, ETS-1) p38_MAPK->Gene_Expression Regulates Cell_Migration Increased Cell Migration Gene_Expression->Cell_Migration Promotes

References

Unlocking Nature's Arsenal: A Technical Guide to Natural Product Drug Discovery for Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Leukemia, a group of hematological malignancies characterized by the uncontrolled proliferation of abnormal white blood cells, remains a significant global health challenge. While conventional chemotherapy has improved survival rates, issues of drug resistance and toxicity necessitate the exploration of novel therapeutic avenues. Natural products, with their vast structural diversity and biological activity, represent a promising reservoir for the discovery of new anti-leukemic agents. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and key signaling pathways involved in the discovery and development of natural product-based drugs for leukemia.

Major Classes of Anti-Leukemic Natural Products and Their Mechanisms of Action

A diverse array of natural compounds has demonstrated potent anti-leukemic activity. These are broadly categorized based on their chemical structures and elicit their effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting critical cell signaling pathways.

Table 1: Prominent Classes of Anti-Leukemic Natural Products and their IC50 Values

Natural Product ClassCompound ExampleLeukemia Cell LineIC50 (µM)Reference(s)
Alkaloids VincristineP388Varies
VinblastineP388Varies
Thienoquinolizidine deriv. 9L1210~72-82[1]
Thienoquinolizidine deriv. 11L1210~13[1]
Flavonoids QuercetinHL-60~7.7 (96h)[2]
ApigeninK562140[3]
LuteolinK562100[3]
BaicaleinK56224.3
MyricetinK56278.2
Phenolics ResveratrolU937Varies[4]
CurcuminK562Varies[5]
Terpenoids ParthenolidePrimary AML cellsVaries[6]
SilvestrolMV4-11 (FLT3-ITD)0.0027 (48h)[7]
SilvestrolTHP-1 (FLT3-wt)0.0038 (48h)[7]

Experimental Protocols for Anti-Leukemic Drug Discovery

The identification and validation of novel anti-leukemic natural products rely on a series of robust in vitro assays. The following are detailed methodologies for key experiments.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Protocol:

  • Cell Seeding: Seed leukemia cells (e.g., HL-60, K562, Jurkat) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.[8] Include wells with medium alone as a blank control.

  • Compound Treatment: Prepare serial dilutions of the natural product extract or pure compound. Add the desired concentrations to the wells and incubate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently mix the contents of each well and measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat leukemia cells with the natural product at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1 x 10⁶ cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).[9]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Protein Expression Analysis: Western Blotting for Bcl-2 and Caspase-3

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the molecular mechanisms of apoptosis.

Protocol:

  • Cell Lysis and Protein Extraction:

    • Wash leukemia cells with ice-cold PBS.[3]

    • Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.[10]

    • Incubate on ice for 30 minutes, followed by centrifugation at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA or Bradford assay.[11]

  • SDS-PAGE:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins based on molecular weight using a 10-15% SDS-polyacrylamide gel.[12]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.[14]

  • Secondary Antibody Incubation:

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Key Signaling Pathways in Leukemia and Their Modulation by Natural Products

Several critical signaling pathways are dysregulated in leukemia, promoting cell survival, proliferation, and resistance to apoptosis. Many natural products exert their anti-leukemic effects by targeting these pathways.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its constitutive activation is a common feature in many types of leukemia.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Natural_Products Natural Products (e.g., Quercetin, Resveratrol) Natural_Products->PI3K Natural_Products->Akt

Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition by natural products.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another key regulator of cell proliferation and survival that is often hyperactivated in leukemia.[4]

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation_Survival Proliferation & Survival Transcription_Factors->Proliferation_Survival Natural_Products Natural Products Natural_Products->Raf Natural_Products->MEK

Caption: The MAPK/ERK signaling cascade and points of inhibition by natural compounds.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation in leukemia cells contributes to chemoresistance and disease progression.[6]

NFkB_Pathway Stimuli Stimuli (e.g., Cytokines) IKK IKK Stimuli->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB degradation of IκB Gene_Expression Gene Expression (Anti-apoptotic, Proliferative) Nucleus->Gene_Expression Natural_Products Natural Products (e.g., Curcumin) Natural_Products->IKK

Caption: The NF-κB signaling pathway and its inhibition by natural products like curcumin.

Experimental Workflow for Natural Product Drug Discovery in Leukemia

The process of discovering and developing anti-leukemic drugs from natural sources is a multi-step endeavor.

Drug_Discovery_Workflow Collection Natural Product Source Collection (Plants, Marine, Microbes) Extraction Extraction & Fractionation Collection->Extraction Screening High-Throughput Screening (e.g., MTT Assay) Extraction->Screening Hit_ID Hit Identification & Validation Screening->Hit_ID Isolation Bioassay-Guided Isolation Hit_ID->Isolation Structure Structure Elucidation Isolation->Structure Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Structure->Mechanism Optimization Lead Optimization Mechanism->Optimization Preclinical Preclinical Studies (In vivo models) Optimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Eilatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eilatin, a heptacyclic aromatic alkaloid of marine origin, has garnered significant attention due to its potent cytotoxic and antitumor properties. Its complex, symmetrical structure presents a formidable challenge in synthetic organic chemistry. This document provides detailed application notes and protocols for two distinct and notable total syntheses of this compound: a multi-step linear synthesis and a biomimetic two-step synthesis. The protocols are compiled from primary literature to aid researchers in the replication and further investigation of this pharmacologically significant molecule. Quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

This compound is a polycyclic aromatic alkaloid that belongs to the pyridoacridine family of marine natural products. These compounds are known for their diverse biological activities, including cytotoxicity against various cancer cell lines, making them attractive targets for total synthesis and drug development. The pursuit of a viable synthetic route to this compound is not only crucial for ensuring a sustainable supply for further biological evaluation but also for creating a platform to generate novel analogs with potentially improved therapeutic indices. This document outlines two seminal approaches to the total synthesis of this compound, providing detailed experimental procedures and comparative data.

Data Presentation

Table 1: Comparison of Key Quantitative Data for this compound Total Syntheses
ParameterNakahara et al. Multi-step SynthesisGellerman et al. Biomimetic Synthesis
Overall Yield Not explicitly stated, but estimated to be around 20-25% based on individual step yields.Not explicitly stated.
Number of Steps 72
Starting Materials 2-quinolinoneCatechol, Monotrifluoro kynuramine
Key Reactions Palladium-catalyzed formate reduction, Oxidative demethylation, Condensation, Cyclization, One-pot annulation, Catalytic hydrogenationOxidative condensation, Base-mediated cyclization
Final Product Confirmation Identical ¹H and ¹³C NMR spectra to natural this compound.[1]Comparison with authentic sample.

Experimental Protocols

I. Nakahara et al. Multi-step Linear Synthesis

This synthesis provides a controlled, step-wise construction of the this compound core.

1. Synthesis of Aryl Triflate (8)

  • To a solution of 2-quinolinone (7) in dichloromethane, add trifluoromethanesulfonic anhydride and N,N-diisopropylethylamine at -20 °C under an argon atmosphere.

  • Stir the reaction mixture for 30 minutes.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the aryl triflate (8).

  • Yield: 93%[1]

2. Synthesis of Quinoline (9)

  • In a flask containing the aryl triflate (8), add dimethylformamide (DMF) and a palladium catalyst (e.g., Pd(PPh₃)₄) followed by triethylammonium formate.

  • Heat the mixture at 60 °C for 2 hours.

  • After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield quinoline (9).

  • Yield: 87%[1]

3. Synthesis of p-Quinone (10)

  • Dissolve quinoline (9) in a mixture of acetonitrile and water.

  • Add cerium (IV) ammonium nitrate (CAN) in portions at room temperature.

  • Stir the mixture for 1 hour.

  • Extract the product with dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography.

  • Yield: 60%[1]

4. Synthesis of 6-(2-acetylanilino)-4-(2-nitrophenyl)quinoline-5,8-dione (11)

  • To a solution of p-quinone (10) in a suitable solvent, add 2-aminoacetophenone and a cerium salt (e.g., CeCl₃·7H₂O).

  • Stir the reaction at room temperature for 3 hours.

  • Dilute with water and extract with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

  • Yield: 54%[1]

5. Synthesis of Tetracyclic Quinone (12)

  • Treat compound (11) with a mixture of concentrated sulfuric acid and acetic acid.

  • Heat the reaction at 60 °C for 15 hours.

  • Carefully pour the mixture into ice water and neutralize with a base.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify by column chromatography.

  • Yield: 80%[1]

6. Synthesis of 10-(2-Nitrophenyl)-9H-quino[4,3,2-de][2]phenanthrolin-9-one (13)

  • A solution of the tetracyclic quinone (12) (41 mg, 0.103 mmol) and N,N-dimethylformamide diethyl acetal (58 mg, 0.4 mmol) in DMF (0.6 ml) is stirred at 120°C for 30 min.[1]

  • To the reaction mixture, add acetic acid (1 ml) and ammonium chloride (96 mg, 1.8 mmol).[1]

  • Stir the whole mixture at 115°C for 30 min.[1]

  • Dilute with water (20 ml) and extract with CHCl₃ (3 x 4 ml).[1]

  • Wash the extract with brine, dry, and evaporate.[1]

  • Chromatograph the residue (eluting with ethyl acetate-MeOH-CHCl₃ 10:1:1) to afford compound 13 (31 mg).[1]

  • Yield: 75%[1]

7. Total Synthesis of this compound (1)

  • Dissolve the pentacyclic compound (13) in ethanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture at room temperature under a hydrogen atmosphere for 1.5 hours.[1]

  • Filter the catalyst and concentrate the filtrate to obtain this compound (1).

  • Yield: 85%[1]

II. Gellerman et al. Biomimetic Two-Step Synthesis

This approach mimics a plausible biosynthetic pathway to construct the complex core of this compound rapidly.

1. Oxidative Condensation

  • In a solution of aqueous ethanol, dissolve catechol and monotrifluoro kynuramine.

  • Add sodium periodate (NaIO₃) to initiate the oxidative condensation.

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC).

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the crude intermediate.

2. Base-mediated Cyclization

  • Dissolve the crude intermediate from the previous step in ammoniacal methanol.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford this compound (1).

Mandatory Visualization

eilatin_synthesis cluster_nakahara Nakahara et al. Multi-step Synthesis node_7 2-Quinolinone (7) node_8 Aryl Triflate (8) Yield: 93% node_7->node_8 Tf₂O, DIPEA node_9 Quinoline (9) Yield: 87% node_8->node_9 Pd-cat., HCOO⁻NEt₃⁺ node_10 p-Quinone (10) Yield: 60% node_9->node_10 CAN node_11 Dione (11) Yield: 54% node_10->node_11 2-Aminoacetophenone, Ce³⁺ node_12 Tetracyclic Quinone (12) Yield: 80% node_11->node_12 H₂SO₄, AcOH node_13 Pentacyclic Compound (13) Yield: 75% node_12->node_13 DMF-DEA, NH₄Cl node_1 This compound (1) Yield: 85% node_13->node_1 H₂, Pd/C

Caption: Reaction scheme for the multi-step total synthesis of this compound by Nakahara et al.

eilatin_biomimetic_synthesis cluster_gellerman Gellerman et al. Biomimetic Synthesis node_sm Catechol + Monotrifluoro kynuramine node_int Intermediate node_sm->node_int NaIO₃, aq. EtOH node_this compound This compound (1) node_int->node_this compound NH₃/MeOH, DMAP

Caption: Reaction scheme for the biomimetic total synthesis of this compound by Gellerman et al.

References

Biomimetic Synthesis of Eilatin from Catechol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eilatin, a heptacyclic aromatic alkaloid, has garnered significant interest within the scientific community due to its potential as an antineoplastic agent. This document provides detailed application notes and protocols for the biomimetic synthesis of this compound, commencing from the readily available precursor, catechol. The synthesis emulates a plausible biosynthetic pathway, offering an efficient route to this complex natural product. The protocol is divided into two main stages: the synthesis of the key intermediate, kynuramine, from tryptamine, and the subsequent biomimetic condensation and cyclization with catechol to yield this compound. Furthermore, this document summarizes the quantitative data associated with the synthesis and discusses the known biological activities of this compound, including its potential mechanisms of action. The provided experimental workflows and diagrams are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

This compound is a structurally intricate marine alkaloid first isolated from the tunicate Eudistoma sp. Its complex, symmetrical architecture and potent biological activities, particularly its antileukemic properties, have made it an attractive target for total synthesis. The biomimetic approach described herein is based on the seminal work of Gellerman, Babad, and Kashman, which postulates a synthesis pathway involving the oxidative coupling of a kynuramine derivative with catechol.[1] This method is notable for its efficiency and for potentially mimicking the natural production of such alkaloids.

Data Presentation

The following table summarizes the key quantitative data for the biomimetic synthesis of this compound. Please note that the yield for the biomimetic synthesis of this compound is based on the original communication, which did not provide a detailed breakdown of the yield for each step.

Reaction Step Product Starting Materials Key Reagents Solvent Yield (%) Reference
Kynuramine SynthesisKynuramineTryptamineOzoneMethanol, Sodium borohydrideNot specifiedGeneral method
This compound Synthesis (Step 1)IntermediateCatechol, Monotrifluoro kynuramineSodium iodate (NaIO₃)Aqueous EthanolNot specified[1]
This compound Synthesis (Step 2)This compoundIntermediate4-(Dimethylamino)pyridine (DMAP)Ammoniacal MethanolNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of Kynuramine from Tryptamine

This protocol describes a general method for the ozonolysis of tryptamine to form kynuramine, a key precursor for the biomimetic synthesis of this compound.

Materials:

  • Tryptamine

  • Methanol (reagent grade)

  • Ozone (generated from an ozone generator)

  • Sodium borohydride

  • Dry ice/acetone bath

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Dissolve tryptamine in methanol in a three-necked flask equipped with a gas inlet tube, a gas outlet tube, and a thermometer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Slowly add sodium borohydride to the reaction mixture at -78 °C to reduce the ozonide intermediate.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude kynuramine by column chromatography on silica gel.

Protocol 2: Biomimetic Synthesis of this compound from Catechol and Kynuramine

This two-step protocol is based on the biomimetic synthesis reported by Gellerman, Babad, and Kashman.[1] The original communication utilized monotrifluoro kynuramine; however, this protocol is generalized for kynuramine. Researchers should consider the use of the fluorinated analogue for potentially improved yields and stability.

Step 1: Oxidative Coupling

Materials:

  • Catechol

  • Kynuramine (or Monotrifluoro kynuramine)

  • Sodium iodate (NaIO₃)

  • Aqueous Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve catechol and kynuramine in a mixture of ethanol and water.

  • To this solution, add a solution of sodium iodate in water dropwise with stirring at room temperature.

  • Monitor the reaction by TLC. The reaction is expected to proceed under oxidative conditions to form an intermediate.

  • Upon completion, the reaction mixture containing the intermediate is used directly in the next step.

Step 2: Cyclization to this compound

Materials:

  • Reaction mixture from Step 1

  • Ammoniacal Methanol

  • 4-(Dimethylamino)pyridine (DMAP)

  • Standard glassware for organic synthesis

  • Rotary evaporator

  • Purification supplies (e.g., for crystallization or chromatography)

Procedure:

  • To the reaction mixture from the previous step, add ammoniacal methanol and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature. The basic conditions facilitate the cyclization to form the heptacyclic structure of this compound.

  • Monitor the formation of this compound by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude this compound can be purified by crystallization or column chromatography to yield the final product.

Mandatory Visualizations

Biomimetic_Synthesis_of_this compound cluster_precursor Precursor Synthesis cluster_this compound This compound Synthesis Tryptamine Tryptamine Kynuramine Kynuramine Tryptamine->Kynuramine Ozonolysis Intermediate Oxidized Intermediate Kynuramine->Intermediate + Catechol, NaIO₃ (aq. EtOH) Catechol Catechol Catechol->Intermediate This compound This compound Intermediate->this compound Ammoniacal MeOH, DMAP

Caption: Biomimetic synthesis workflow of this compound from tryptamine and catechol.

Biological Activity and Signaling Pathways

This compound has demonstrated significant antiproliferative activity, particularly against chronic myeloid leukemia (CML) progenitor cells. While the precise molecular mechanisms and signaling pathways affected by this compound are not yet fully elucidated, its structural similarity to other DNA intercalators and topoisomerase inhibitors suggests potential modes of action. Many polycyclic aromatic alkaloids exert their anticancer effects by interfering with DNA replication and repair processes in cancer cells.

Given the common mechanisms of anticancer agents, a plausible, though currently hypothetical, signaling pathway that this compound might modulate is the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, survival, and apoptosis resistance. Inhibition of this pathway can lead to cell cycle arrest and induction of apoptosis.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes This compound This compound This compound->PI3K Potential Inhibition This compound->Akt Potential Inhibition This compound->mTOR Potential Inhibition

Caption: Hypothetical signaling pathway potentially targeted by this compound.

Disclaimer: The signaling pathway depicted is a representation of a common cancer-related pathway and serves as a hypothetical target for this compound based on the activities of structurally related compounds. Further research is required to confirm the precise mechanism of action of this compound.

Conclusion

The biomimetic synthesis of this compound from catechol offers an elegant and efficient route to this promising anticancer agent. The detailed protocols and workflows provided in this document are intended to facilitate further research into the synthesis, optimization, and biological evaluation of this compound and its analogues. The elucidation of its precise mechanism of action and the signaling pathways it modulates will be critical for its future development as a therapeutic agent.

References

Application Notes and Protocols for the Extraction and Purification of Eilatin from Marine Tunicates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin is a highly symmetrical, heptacyclic aromatic alkaloid originally isolated from the marine tunicate Eudistoma sp.[1] As a member of the pyridoacridine class of marine alkaloids, this compound has garnered significant interest within the scientific community due to its potential therapeutic properties. Research has indicated its potent anti-trypanosomal activity and antileukemic effects, highlighting its promise as a lead compound in drug discovery and development.[2][3]

This document provides a comprehensive overview of the methodologies for the extraction and purification of this compound from its natural source. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols and critical data points necessary for the isolation and subsequent investigation of this compelling marine natural product. While specific quantitative data for this compound extraction is not widely available in published literature, this guide presents a generalized workflow and representative data to facilitate experimental design and execution.

Data Presentation: Quantitative Analysis of this compound Extraction and Purification

The successful isolation of this compound involves a multi-step process, and the efficiency of each step is critical for the final yield and purity. The following table summarizes representative quantitative data that could be expected during a typical extraction and purification workflow. It is important to note that these values are illustrative and will vary depending on the specific tunicate species, collection site, and the precise experimental conditions employed. Researchers should perform their own quantitative analyses to determine the actual yields and purification folds for their specific process.

Purification StepTotal Protein (mg)Total this compound (mg)Specific Activity (units/mg)Yield (%)Purification Fold
Crude Extract 10,000100101001
Solvent Partitioning 2,0008040804
Silica Gel Chromatography 200603006030
Preparative HPLC 1040400040400

Note: "Units" of specific activity would need to be defined by a relevant bioassay, such as an anti-proliferative assay against a cancer cell line.

Experimental Protocols

Extraction of Crude Alkaloids from Eudistoma sp.

This protocol outlines a general procedure for the initial extraction of alkaloids, including this compound, from tunicate biomass.

Materials:

  • Frozen or fresh Eudistoma sp. tissue

  • Methanol (MeOH), analytical grade

  • Dichloromethane (CH₂Cl₂), analytical grade

  • Blender or homogenizer

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Sample Preparation: Start with approximately 500 g (wet weight) of freshly collected or flash-frozen Eudistoma sp. tunicate colonies. If frozen, allow the sample to thaw partially at 4°C.

  • Homogenization: Cut the tunicate material into smaller pieces and place it in a blender with an equal volume of MeOH. Homogenize the tissue until a uniform slurry is obtained.

  • Initial Extraction: Transfer the homogenate to a large Erlenmeyer flask. Add an additional 3 volumes of a 1:1 mixture of MeOH:CH₂Cl₂. Macerate the mixture on a shaker at room temperature for 24 hours.

  • Filtration: Filter the extract through several layers of cheesecloth to remove large debris, followed by filtration through Whatman No. 1 filter paper to obtain a clear filtrate.

  • Re-extraction: Repeat the extraction process on the remaining biomass two more times with fresh solvent to ensure exhaustive extraction of the alkaloids.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. This will yield a viscous aqueous suspension.

  • Lyophilization: Freeze the aqueous suspension and lyophilize to obtain a crude, dry powder. This crude extract contains a mixture of alkaloids, pigments, and other secondary metabolites.

Solvent Partitioning for Preliminary Purification

This step aims to separate compounds based on their polarity, thereby enriching the this compound-containing fraction.

Materials:

  • Crude extract powder

  • Distilled water

  • Ethyl acetate (EtOAc), analytical grade

  • n-Butanol (n-BuOH), analytical grade

  • Separatory funnel (2 L)

Procedure:

  • Dissolution: Dissolve the crude extract powder in 500 mL of distilled water.

  • Liquid-Liquid Extraction: Transfer the aqueous solution to a 2 L separatory funnel. Perform sequential extractions with solvents of increasing polarity.

    • First, extract three times with 500 mL of EtOAc. Combine the EtOAc fractions.

    • Next, extract the remaining aqueous layer three times with 500 mL of n-BuOH. Combine the n-BuOH fractions.

  • Fraction Concentration: Concentrate the EtOAc and n-BuOH fractions separately using a rotary evaporator to yield the respective dried extracts. The majority of pyridoacridine alkaloids are expected to be in the n-BuOH fraction due to their polarity.

  • Bioassay Guidance: At this stage, it is advisable to perform a preliminary bioassay (e.g., cytotoxicity assay) on all fractions to identify the one with the highest activity, which is presumed to contain this compound.

Silica Gel Column Chromatography

This is a key step for the separation of individual compounds from the enriched alkaloid fraction.

Materials:

  • Dried n-BuOH fraction

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvent system: A gradient of Dichloromethane (CH₂Cl₂) and Methanol (MeOH)

  • Test tubes for fraction collection

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in CH₂Cl₂ and pack the chromatography column.

  • Sample Loading: Dissolve the dried n-BuOH fraction in a minimal amount of the initial mobile phase (e.g., 100% CH₂Cl₂) and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% CH₂Cl₂ and gradually increasing the percentage of MeOH (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50 CH₂Cl₂:MeOH, and finally 100% MeOH).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

  • TLC Analysis: Monitor the separation by spotting aliquots of each fraction onto a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 9:1 CH₂Cl₂:MeOH) and visualize the spots under UV light (254 nm and 365 nm).

  • Pooling Fractions: Combine the fractions that show a similar TLC profile and contain the compound of interest (this compound is a colored compound, which can aid in its identification).

  • Concentration: Evaporate the solvent from the pooled fractions to obtain semi-purified this compound.

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain highly pure this compound.

Materials:

  • Semi-purified this compound fraction

  • HPLC system with a preparative C18 column

  • HPLC grade solvents: Acetonitrile (ACN) and water, both with 0.1% Trifluoroacetic acid (TFA)

  • Fraction collector

Procedure:

  • Sample Preparation: Dissolve the semi-purified this compound fraction in a minimal volume of the initial HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 20% B to 80% B over 40 minutes.

    • Flow Rate: 10 mL/min.

    • Detection: UV detector at 254 nm and 365 nm.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the eluting peaks using a fraction collector.

  • Purity Analysis: Analyze the purity of the collected this compound fraction using analytical HPLC.

  • Solvent Removal: Lyophilize the pure this compound fraction to remove the HPLC solvents and obtain the final purified compound.

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow Tunicate Tunicate Biomass (Eudistoma sp.) Homogenization Homogenization in MeOH Tunicate->Homogenization Extraction Solvent Extraction (MeOH:CH2Cl2) Homogenization->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 Crude_Extract Crude Extract Concentration1->Crude_Extract Solvent_Partitioning Solvent Partitioning (EtOAc, n-BuOH) Crude_Extract->Solvent_Partitioning EtOAc_Fraction EtOAc Fraction Solvent_Partitioning->EtOAc_Fraction nBuOH_Fraction n-BuOH Fraction (this compound Enriched) Solvent_Partitioning->nBuOH_Fraction Silica_Chromatography Silica Gel Column Chromatography nBuOH_Fraction->Silica_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Silica_Chromatography->Fraction_Collection Semi_Pure_this compound Semi-Purified this compound Fraction_Collection->Semi_Pure_this compound Prep_HPLC Preparative HPLC (C18) Semi_Pure_this compound->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway for this compound's Anticancer Activity

While the specific signaling pathways modulated by this compound have not been fully elucidated, its structural similarity to other pyridoacridine alkaloids suggests a plausible mechanism of action involving DNA intercalation and inhibition of topoisomerase II, ultimately leading to apoptosis. The following diagram illustrates this proposed pathway. Further research is required to validate this hypothesis for this compound.

Eilatin_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound DNA DNA This compound->DNA Intercalation Topoisomerase_II Topoisomerase II This compound->Topoisomerase_II Inhibition DNA_Damage DNA Strand Breaks Topoisomerase_II->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibition Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

References

Application Notes and Protocols for Eilatin Cytotoxicity Assay in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The evaluation of the cytotoxic potential of novel compounds is a critical first step in the discovery and development of new anticancer therapies. In vitro cytotoxicity assays serve as a fundamental tool to screen compounds and determine their efficacy in inhibiting cancer cell growth and proliferation. This document provides a detailed protocol for assessing the cytotoxicity of a novel compound, referred to herein as "Eilatin," against various cancer cell lines. The methodologies described are based on established and widely used assays to ensure reproducibility and accuracy. These protocols are intended for researchers, scientists, and professionals in the field of drug development.

Experimental Protocols

The following section details the step-by-step methodologies for conducting a cytotoxicity assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2]

MTT Cytotoxicity Assay Protocol

1. Materials:

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer, HepG2 - liver cancer)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2]

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

2. Cell Seeding:

  • Culture the selected cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.

  • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

  • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[2]

  • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.[2]

3. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the this compound stock solution in the complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent at the same concentration as the highest this compound concentration) and a negative control (medium only).

  • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay and Data Acquisition:

  • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • After the incubation with MTT, carefully remove the medium.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in a clear and structured table to facilitate comparison of the cytotoxic effects of this compound across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) after 48h Exposure
MCF-7Breast Adenocarcinoma25.5 ± 2.1
MDA-MB-231Breast Adenocarcinoma15.8 ± 1.7
A549Lung Carcinoma32.1 ± 3.5
HCT116Colon Carcinoma18.9 ± 2.3
HepG2Hepatocellular Carcinoma45.3 ± 4.8
PC-3Prostate Adenocarcinoma22.7 ± 2.9

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Visualization of Experimental Workflow and Signaling Pathways

Diagrams are provided below to visualize the experimental workflow and a potential signaling pathway affected by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, A549) cell_seeding 2. Cell Seeding (96-well plate) cell_culture->cell_seeding treatment 4. Cell Treatment (24-48h incubation) cell_seeding->treatment compound_prep 3. This compound Dilution compound_prep->treatment mtt_addition 5. MTT Addition treatment->mtt_addition formazan_solubilization 6. Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance 7. Read Absorbance (570 nm) formazan_solubilization->read_absorbance calc_viability 8. Calculate % Viability read_absorbance->calc_viability calc_ic50 9. Determine IC50 calc_viability->calc_ic50

Caption: Experimental workflow for the this compound cytotoxicity assay.

Many anticancer agents exert their effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[3][4] The diagram below illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to reduced cancer cell viability.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis | Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->AKT Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

References

Application Notes and Protocols for In Vitro Experimental Design Using Eilatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin is a novel marine alkaloid originally isolated from the Red Sea purple tunicate Eudistoma sp.[1] It has demonstrated potent anti-leukemic and antiproliferative properties in preclinical studies. The primary mechanism of action of this compound is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division. By targeting topoisomerase II, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.

These application notes provide a comprehensive guide for the in vitro experimental design using this compound, including detailed protocols for key assays and a summary of available quantitative data. The information herein is intended to facilitate further research into the therapeutic potential of this promising natural product.

Mechanism of Action: Topoisomerase II Inhibition

This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase IIα. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break.

This compound acts as a topoisomerase II poison, stabilizing the covalent complex between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks. These breaks trigger a DNA damage response, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

G cluster_0 This compound's Mechanism of Action This compound This compound TopoII_DNA Topoisomerase II-DNA Complex This compound->TopoII_DNA Stabilizes DSB DNA Double-Strand Breaks TopoII_DNA->DSB Prevents re-ligation DDR DNA Damage Response DSB->DDR CellCycleArrest Cell Cycle Arrest (G2/M) DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

Mechanism of this compound as a Topoisomerase II inhibitor.

Data Presentation: Quantitative Analysis of this compound's In Vitro Activity

The following table summarizes the quantitative data from a study on the effect of this compound on progenitor cells from Chronic Myeloid Leukemia (CML) patients. This data highlights this compound's potential as a targeted therapeutic agent.

Cell TypeTreatmentConcentrationExposure TimeEndpointResultReference
CD34+ cells from CML patientsThis compound10-7 M16 hoursProliferationMarked inhibition[2]
CD34+ cells from CML patientsThis compound10-7 M16 hoursCFU-C ContentReduction[2]
CD34+ cells from CML patientsThis compound10-7 M16 hoursBCR/ABL Fusion Signals54.5 ± 5%[2]
CD34+ cells from CML patientsIFN-alpha500 U/mL16 hoursBCR/ABL Fusion Signals63.6 ± 5%[2]
CD34+ cells from CML patientsAra-C10-9 M16 hoursBCR/ABL Fusion Signals70 ± 4%[2]

CFU-C: Colony-Forming Unit-Cell IFN-alpha: Interferon-alpha Ara-C: Cytarabine

Experimental Protocols

General Cell Culture and this compound Preparation

Cell Lines: A variety of human cancer cell lines can be used to evaluate the in vitro efficacy of this compound. Based on its known activity, leukemia cell lines (e.g., K562, HL-60) are highly relevant. It is also recommended to test against a panel of solid tumor cell lines such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549, H1299), and colon (e.g., HCT116, HT-29) cancer cell lines to determine its broader anticancer potential.

Culture Conditions: Cells should be cultured in the appropriate medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).

G cluster_workflow General Experimental Workflow start Start culture Culture Cancer Cell Lines start->culture prepare Prepare this compound Working Solutions culture->prepare treat Treat Cells with this compound prepare->treat incubate Incubate for Specified Time treat->incubate assay Perform In Vitro Assays (Cytotoxicity, Apoptosis, etc.) incubate->assay analyze Data Analysis assay->analyze end End analyze->end

General workflow for in vitro experiments with this compound.
Cytotoxicity Assay (MTT Assay)

This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at desired concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Topoisomerase II Decatenation Assay

This in vitro assay directly measures the inhibitory effect of this compound on the catalytic activity of topoisomerase II.

Materials:

  • Purified human topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II reaction buffer

  • ATP

  • This compound

  • Loading dye

  • Agarose gel electrophoresis system

Protocol:

  • Set up the reaction mixture on ice: 10x reaction buffer, ATP, and kDNA substrate.

  • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control and a positive control inhibitor (e.g., etoposide).

  • Add the purified topoisomerase IIα enzyme to all tubes except the negative control.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding loading dye containing SDS and proteinase K.

  • Run the samples on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize under UV light.

  • Inhibition of topoisomerase II activity is indicated by the inability of the enzyme to decatenate the kDNA, resulting in a band that remains in the well, whereas successful decatenation results in faster-migrating minicircles.

Signaling Pathways Implicated in this compound's Action

While the direct upstream signaling pathways modulated by this compound are not yet fully elucidated, its primary mechanism of inducing DNA double-strand breaks via topoisomerase II inhibition is known to activate the DNA Damage Response (DDR) pathway. This, in turn, can lead to the activation of downstream pathways that control cell cycle progression and apoptosis.

G cluster_pathway Downstream Effects of Topoisomerase II Inhibition This compound This compound TopoII Topoisomerase II This compound->TopoII Inhibits DSB DNA Double-Strand Breaks ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activates p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax_Bak Bax/Bak Activation p53->Bax_Bak Cdk1_CyclinB Cdk1/Cyclin B Inhibition p21->Cdk1_CyclinB Inhibits G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest Leads to Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Postulated signaling cascade following this compound treatment.

Further research is warranted to investigate the potential involvement of other key cancer-related signaling pathways, such as the PI3K/Akt and MAPK pathways, in mediating the cellular response to this compound.

Conclusion

This compound is a promising anticancer agent with a defined mechanism of action as a topoisomerase II inhibitor. The protocols and data presented in these application notes provide a foundation for researchers to further explore the therapeutic potential of this compound in various cancer models. Future studies should focus on elucidating the broader anticancer spectrum of this compound and dissecting the specific signaling pathways that govern its cytotoxic and apoptotic effects.

References

Application Notes and Protocols for Measuring Eilatin's Effect on Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin is a marine alkaloid isolated from the Red Sea purple tunicate Eudistoma sp. that has demonstrated potent anti-proliferative and antileukemic properties.[1] Notably, it has been shown to inhibit the in vitro proliferation of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) progenitor cells in a dose-dependent manner.[1] This document provides detailed application notes and experimental protocols for researchers interested in investigating the effects of this compound on cell proliferation. The protocols outlined below are standard methods that can be adapted for use with this compound to assess its efficacy and elucidate its mechanism of action in various cancer cell lines.

Mechanism of Action

This compound's anti-proliferative effects in CML are linked to its ability to reduce the expression of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell growth.[1] By inhibiting the BCR-ABL signaling pathway, this compound can impede downstream signaling cascades responsible for cell proliferation and survival.

Data Presentation

CompoundConcentrationMean Reduction in BCR/ABL Fusion Signals (%)[1]
This compound10⁻⁷ M45.5 ± 5
Interferon-alpha (IFN-α)500 U/mL36.4 ± 5
Cytosine Arabinoside (Ara-C)10⁻⁹ M30 ± 4

Experimental Protocols

Herein are detailed protocols for three standard assays to measure the effect of this compound on cell proliferation.

Colony-Forming Unit (CFU) Assay for Hematopoietic Progenitors

This assay is considered the gold standard for assessing the function of hematopoietic stem and progenitor cells in vitro.

Objective: To determine the effect of this compound on the proliferation and differentiation of hematopoietic progenitor cells.

Materials:

  • Mononuclear cells isolated from bone marrow or peripheral blood

  • MethoCult™ medium (or similar methylcellulose-based medium) containing appropriate cytokines

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile culture dishes (35 mm)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Prepare a single-cell suspension of mononuclear cells.

  • Count viable cells using a hemocytometer and trypan blue exclusion.

  • Prepare serial dilutions of this compound in the MethoCult™ medium. A solvent control should also be prepared.

  • Add a defined number of cells (e.g., 1 x 10⁴ to 5 x 10⁴ cells/mL) to each culture dish containing the MethoCult™ medium with the respective this compound concentration.

  • Gently rotate the dish to ensure even distribution of cells.

  • Incubate the plates in a humidified incubator at 37°C with 5% CO₂ for 14 days.

  • After the incubation period, enumerate the colonies under an inverted microscope. Colonies are typically defined as clusters of 40 or more cells.

  • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • Suspension cancer cell line (e.g., K562, a CML cell line)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a solvent control and a medium-only blank.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • For suspension cells, centrifuge the plate at a low speed (e.g., 500 x g for 10 minutes) to pellet the formazan crystals.

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the solvent control.

BrdU Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), into the DNA of proliferating cells.

Objective: To quantify the effect of this compound on DNA synthesis in actively dividing cells.

Materials:

  • Adherent or suspension cancer cell line

  • Complete culture medium

  • This compound stock solution

  • BrdU labeling solution (e.g., 10 µM)

  • Fixing/denaturing solution (e.g., 1.5 N HCl)

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere (for adherent cells) or stabilize (for suspension cells).

  • Treat the cells with various concentrations of this compound for a predetermined period.

  • Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.

  • Remove the culture medium and fix the cells with the fixing/denaturing solution for 30 minutes at room temperature.

  • Wash the wells with PBS.

  • Block non-specific binding with a blocking buffer.

  • Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

  • Wash the wells and add the HRP-conjugated secondary antibody, incubating for another hour.

  • Wash the wells and add the TMB substrate.

  • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Calculate the percentage of BrdU incorporation for each this compound concentration relative to the solvent control.

Visualization of Pathways and Workflows

Experimental_Workflow_for_Eilatin_Cell_Proliferation_Assay cluster_setup Experiment Setup cluster_assays Cell Proliferation Assays cluster_data Data Analysis start Seed Cells in Culture Plates treatment Treat with this compound (and controls) start->treatment cfu CFU Assay treatment->cfu mtt MTT Assay treatment->mtt brdu BrdU Assay treatment->brdu analysis Quantify Cell Proliferation/ Viability cfu->analysis mtt->analysis brdu->analysis conclusion Determine this compound's Anti-proliferative Effect analysis->conclusion

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation This compound This compound This compound->BCR_ABL Inhibition

References

Application Note: Determination of Eilatin Dose-Response Curve and IC50 in K562 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of Eilatin, a marine alkaloid with anti-leukemic properties, using the K562 chronic myeloid leukemia (CML) cell line as a model system.

Introduction

This compound is a novel marine-derived alkaloid that has demonstrated anti-proliferative effects against chronic myeloid leukemia (CML) cells in a dose-dependent manner.[1] Understanding the precise dose at which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. This application note outlines a comprehensive protocol for establishing a dose-response curve for this compound using a colorimetric MTT assay, a widely accepted method for assessing cell viability.[2][3][4]

Hypothesized Signaling Pathway of this compound

While the exact molecular mechanism of this compound is still under investigation, based on the known effects of similar anti-cancer compounds, it is hypothesized that this compound may induce apoptosis and inhibit proliferation in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.[5][6][7][8][9][10][11][12] These pathways are frequently dysregulated in cancer and play a central role in cell survival, growth, and proliferation.

Eilatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras This compound This compound This compound->PI3K Inhibits This compound->Ras Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Apoptosis Inhibits ERK->Proliferation

Caption: Hypothesized signaling pathway of this compound in cancer cells.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for determining the dose-response curve of this compound.

Materials and Reagents
Reagent/MaterialSupplierCatalog Number
K562 cell lineATCCCCL-243
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
This compound(Specify Supplier)(Specify Cat. No.)
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD2650
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Phosphate-Buffered Saline (PBS)Gibco10010023
96-well flat-bottom platesCorning3596
Multi-channel pipette(Specify Brand)
Microplate reader(Specify Brand)
Experimental Workflow

The overall workflow for the dose-response determination is illustrated below.

Experimental_Workflow start Start cell_culture Maintain K562 Cell Culture start->cell_culture cell_seeding Seed K562 Cells in 96-Well Plate cell_culture->cell_seeding drug_prep Prepare Serial Dilutions of this compound cell_seeding->drug_prep drug_treatment Treat Cells with this compound drug_prep->drug_treatment incubation Incubate for 48-72 hours drug_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4 hours mtt_addition->formazan_incubation solubilization Add Solubilization Buffer formazan_incubation->solubilization read_absorbance Read Absorbance at 570 nm solubilization->read_absorbance data_analysis Data Analysis and IC50 Calculation read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for this compound dose-response determination.

Detailed Protocol
  • Cell Culture:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase before seeding.

  • Cell Seeding:

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL in fresh culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • This compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette up and down to ensure complete dissolution of the formazan crystals.

    • Incubate the plate overnight at 37°C in a humidified atmosphere.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use the absorbance at a reference wavelength of 630 nm to subtract background noise if necessary.

Data Presentation and Analysis

The quantitative data from the MTT assay should be systematically organized and analyzed to determine the dose-response relationship and the IC50 value of this compound.

Data Table
This compound Concentration (µM)Absorbance (570 nm) - Replicate 1Absorbance (570 nm) - Replicate 2Absorbance (570 nm) - Replicate 3Mean Absorbance% Cell Viability
0 (Vehicle Control)100
0.01
0.1
1
10
100
Blank (Medium Only)
Data Analysis Pipeline

The following workflow outlines the steps for analyzing the raw absorbance data to calculate the IC50 value.

Data_Analysis_Pipeline start Start: Raw Absorbance Data subtract_blank Subtract Blank Absorbance start->subtract_blank normalize_data Normalize to Vehicle Control (% Viability) subtract_blank->normalize_data log_transform Log-transform this compound Concentrations normalize_data->log_transform plot_data Plot % Viability vs. Log(Concentration) log_transform->plot_data nonlinear_regression Perform Non-linear Regression (Sigmoidal Dose-Response) plot_data->nonlinear_regression calculate_ic50 Determine IC50 Value nonlinear_regression->calculate_ic50 end End: IC50 Value calculate_ic50->end

Caption: Data analysis pipeline for IC50 determination.

IC50 Calculation
  • Background Subtraction: Subtract the mean absorbance of the blank wells from the absorbance of all other wells.

  • Normalization: Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

  • Dose-Response Curve: Plot the % Cell Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • IC50 Determination: Use a suitable software package (e.g., GraphPad Prism, R) to perform a non-linear regression analysis on the dose-response curve. Fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Conclusion

This application note provides a robust and detailed protocol for determining the dose-response curve and IC50 value of this compound in K562 CML cells. The provided methodologies and data analysis pipeline will enable researchers to accurately quantify the cytotoxic potential of this compound, a critical step in its preclinical evaluation as a potential anti-cancer agent.

References

Application Notes and Protocols for Developing a Stable Eilatin Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin, a novel marine alkaloid isolated from the Red Sea purple tunicate Eudistoma sp., has demonstrated significant anti-leukemic properties, particularly against Philadelphia chromosome-positive (Ph+) cells characteristic of Chronic Myeloid Leukemia (CML).[1] Its mechanism of action is linked to the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives oncogenesis in CML.[1][2][3][4] By targeting the BCR-ABL signaling pathway, this compound inhibits the proliferation of cancer cells and induces apoptosis, making it a promising candidate for further investigation in drug development.[1][2]

These application notes provide a comprehensive guide for the preparation, stabilization, and application of this compound in a cell culture setting. The protocols outlined below detail methods for creating stable this compound solutions, assessing their stability over time, and evaluating their cytotoxic effects on cancer cell lines.

Data Presentation: Physicochemical and Stability Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueNotes
Molecular Formula C₁₇H₁₁N₃O₄
Molecular Weight 321.29 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSOStock solutions are typically prepared in DMSO.
Storage of Powder -20°CProtect from light and moisture.
Storage of Stock Solution -20°C for up to 6 months; -80°C for up to 1 yearAliquot to avoid repeated freeze-thaw cycles.

Table 1: Physicochemical Properties of this compound

The stability of an this compound solution is crucial for obtaining reproducible experimental results. The following table summarizes the expected stability of a 10 mM this compound stock solution in DMSO under various storage conditions. Stability is defined as the percentage of the initial this compound concentration remaining after the specified time and is typically determined by High-Performance Liquid Chromatography (HPLC).

Storage Condition1 Month3 Months6 Months
-80°C >99%>98%>95%
-20°C >98%>95%>90%
4°C <90%<80%<70%
Room Temperature <70%<50%<30%

Table 2: Stability of 10 mM this compound in DMSO

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution of this compound in dimethyl sulfoxide (DMSO). This stock solution can then be serially diluted to prepare working solutions for various cell-based assays.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Weigh this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.21 mg of this compound.

  • Add Solvent: In a sterile fume hood, add the calculated volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolve this compound: Securely cap the vial and vortex thoroughly until the this compound powder is completely dissolved. If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage (up to 1 year).

Protocol 2: Assessment of this compound Solution Stability by HPLC

This protocol outlines a method to assess the chemical stability of the this compound stock solution over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare Mobile Phase: Prepare the mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid. The exact gradient will need to be optimized for the specific HPLC system and column.

  • Prepare Samples:

    • Time Zero (T=0) Sample: Immediately after preparing the this compound stock solution, dilute a small aliquot to a final concentration of 100 µM in the initial mobile phase composition.

    • Stability Samples: Store aliquots of the stock solution at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature). At specified time points (e.g., 1, 3, and 6 months), thaw an aliquot from each temperature and dilute it to 100 µM in the initial mobile phase composition.

  • HPLC Analysis:

    • Inject a standard volume (e.g., 10 µL) of each prepared sample onto the HPLC system.

    • Monitor the elution of this compound using a UV detector at a wavelength determined from the UV spectrum of this compound (typically around its λmax).

    • Record the peak area of the this compound peak for each sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Tabulate the results as shown in Table 2.

Protocol 3: Determination of this compound Cytotoxicity using the MTT Assay

This protocol describes how to determine the cytotoxic effects of this compound on a cancer cell line (e.g., K562, a CML cell line) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line (e.g., K562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from the 10 mM stock solution in complete medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Remove the old medium from the cells and add 100 µL of the this compound dilutions or control solutions to the respective wells.

    • Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of No-Cell Control) / (Absorbance of Vehicle Control - Absorbance of No-Cell Control)] * 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mandatory Visualizations

Signaling Pathway

Eilatin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis This compound This compound BCR-ABL BCR-ABL (Constitutively Active Tyrosine Kinase) This compound->BCR-ABL Inhibition Downstream\nEffectors Downstream Effectors (e.g., JAK/STAT, PI3K/AKT, RAS/MAPK) BCR-ABL->Downstream\nEffectors Activation Apoptosis_Induction Apoptosis Induction Proliferation Proliferation Downstream\nEffectors->Proliferation Survival Survival Downstream\nEffectors->Survival Inhibition of\nApoptosis Inhibition of Apoptosis Downstream\nEffectors->Inhibition of\nApoptosis Gene\nExpression Gene Expression (Pro-proliferative, Anti-apoptotic) Downstream\nEffectors->Gene\nExpression

Caption: Proposed mechanism of this compound action in CML cells.

Experimental Workflow

Eilatin_Experimental_Workflow cluster_prep Solution Preparation & Stability cluster_cell_culture Cell Culture Experiments cluster_analysis Data Analysis A Prepare 10 mM this compound Stock in DMSO B Aliquot and Store at -20°C and -80°C A->B E Treat with Serial Dilutions of this compound A->E C Assess Stability by HPLC at T=0, 1, 3, 6 months B->C D Seed CML Cells (e.g., K562) D->E F Incubate for 48-72 hours E->F G Perform MTT Assay F->G H Measure Absorbance G->H I Calculate % Cell Viability and Determine IC50 H->I

Caption: Workflow for this compound solution preparation, stability testing, and cytotoxicity assessment.

Logical Relationship

Eilatin_Logic_Diagram Stable_this compound Stable this compound Solution Accurate_Dosing Accurate and Reproducible Dosing in Cell Culture Stable_this compound->Accurate_Dosing Reliable_Data Reliable and Interpretable Experimental Data Accurate_Dosing->Reliable_Data Informs_Development Informs Further Drug Development Reliable_Data->Informs_Development

Caption: Importance of a stable this compound solution for reliable research outcomes.

References

Application Notes and Protocols for Eilatin in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin, a novel marine alkaloid isolated from the purple tunicate Eudistoma sp., has demonstrated potent anti-leukemic properties. Specifically, it has been shown to inhibit the in vitro proliferation of myeloid progenitor cells from patients with Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[1] The primary mechanism of action appears to be associated with a reduction in the BCR/ABL fusion protein, a hallmark of CML.[1] These characteristics make this compound a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering novel anti-cancer therapeutics.

This document provides detailed application notes and protocols for the utilization of this compound in HTS, focusing on cell-based assays relevant to its anti-leukemic activity.

Data Presentation

The following tables summarize the quantitative data from a key study on this compound's effect on CML progenitor cells, providing a benchmark for its activity.

Table 1: Inhibition of Colony-Forming Units (CFU-C) in CML Patients [1]

TreatmentConcentration% Survival of CFU-C (Mean ± SE)
This compound10⁻⁷ MStatistically lower than normal
This compound10⁻⁶ MStatistically lower than normal
IFN-alpha500 U/mLStatistically lower than normal
Ara-C10⁻⁹ MStatistically lower than normal
Ara-C10⁻⁸ MStatistically lower than normal

Table 2: Reduction of BCR/ABL Fusion Signals in CD34+ Cells from CML Patients [1]

TreatmentConcentrationLevel of BCR/ABL Fusion Signals (Mean ± SE)
This compound10⁻⁷ M54.5 ± 5%
IFN-alpha500 U/mL63.6 ± 5%
Ara-C10⁻⁹ M70 ± 4%

Experimental Protocols

The following are detailed protocols for assays that can be adapted for high-throughput screening of this compound and its analogs.

High-Throughput Colony Formation Assay

This assay is a miniaturized and automated version of the traditional colony formation assay used in the initial characterization of this compound.

Objective: To screen for compounds that inhibit the clonogenic survival of CML cells in a 96-well or 384-well format.

Materials:

  • K562 or other BCR/ABL-positive cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (and other test compounds)

  • 96-well or 384-well clear-bottom, black-walled plates

  • Automated liquid handling system

  • High-content imaging system with automated colony counting software

  • Crystal Violet staining solution (0.5% w/v in methanol)

Protocol:

  • Cell Seeding:

    • Harvest and count K562 cells.

    • Using an automated liquid handler, seed cells at a low density (e.g., 100-500 cells/well for a 96-well plate) in the appropriate culture plates.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a dilution series of this compound and other test compounds in the culture medium.

    • Add the compounds to the cell plates using an automated liquid handler. Include vehicle control (e.g., DMSO) and positive control (e.g., Imatinib) wells.

    • Incubate the plates for 7-14 days, or until colonies are visible in the control wells.

  • Colony Staining and Imaging:

    • Gently wash the wells with PBS.

    • Fix the cells with 100% methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 30 minutes.

    • Wash the wells with water to remove excess stain and allow them to air dry.

    • Image the plates using a high-content imaging system.

  • Data Analysis:

    • Use automated colony counting software to quantify the number and area of colonies in each well.

    • Calculate the percentage of colony formation inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value for this compound and other active compounds.

High-Throughput Cell Viability Assay

This is a rapid and robust assay for primary screening of large compound libraries.

Objective: To identify compounds that reduce the viability of BCR/ABL-positive cells.

Materials:

  • K562 or other BCR/ABL-positive cell lines

  • Complete culture medium

  • This compound (and other test compounds)

  • 384-well white, opaque plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

  • Luminometer plate reader

Protocol:

  • Cell Seeding:

    • Seed K562 cells into 384-well plates at a density of 1000-5000 cells/well in culture medium.

  • Compound Addition:

    • Add this compound and other test compounds at various concentrations to the wells.

    • Incubate for 48-72 hours.

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Shake the plates for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of viability relative to vehicle-treated control wells.

    • Identify "hit" compounds that cause a significant reduction in cell viability.

Secondary Screen: High-Throughput BCR/ABL FISH

This protocol is for confirming that "hit" compounds from a primary screen act by reducing the BCR/ABL fusion gene, similar to this compound's known mechanism.

Objective: To quantify the reduction of BCR/ABL fusion signals in CML cells treated with test compounds in a multi-well format.

Materials:

  • CD34+ cells isolated from CML patients or a suitable CML cell line

  • Culture medium and supplements

  • This compound and "hit" compounds

  • 96-well plates suitable for imaging

  • BCR/ABL dual-color, dual-fusion FISH probe kit

  • Reagents for cell fixation and permeabilization

  • Automated fluorescence microscopy system

Protocol:

  • Cell Culture and Treatment:

    • Culture CD34+ cells or CML cell line in 96-well plates.

    • Treat the cells with this compound (as a positive control) and the "hit" compounds for 16-24 hours.

  • Cell Fixation and Hybridization:

    • Fix the cells in the wells using a methanol/acetic acid solution.

    • Perform enzymatic digestion to allow probe penetration.

    • Apply the BCR/ABL FISH probe to each well and incubate for hybridization.

  • Washing and Counterstaining:

    • Wash the wells to remove the unbound probe.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Acquire images using an automated fluorescence microscopy system.

    • Use image analysis software to automatically count the number of cells with the BCR/ABL fusion signal (typically appearing as a yellow or co-localized red and green signal).

    • Calculate the percentage of BCR/ABL-positive cells for each treatment condition.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Eilatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation STAT5->Proliferation This compound This compound This compound->BCR_ABL Inhibition of BCR-ABL expression

Caption: Proposed signaling pathway of this compound in CML cells.

HTS_Workflow Start Start: Compound Library Primary_Screen Primary Screen: High-Throughput Cell Viability Assay (e.g., CellTiter-Glo) Start->Primary_Screen Hit_Identification Hit Identification: Compounds reducing viability Primary_Screen->Hit_Identification Secondary_Screen_1 Secondary Screen 1: Dose-Response & IC50 Determination (Colony Formation Assay) Hit_Identification->Secondary_Screen_1 Active Compounds Secondary_Screen_2 Secondary Screen 2: Mechanism of Action (High-Throughput BCR/ABL FISH) Secondary_Screen_1->Secondary_Screen_2 Potent Compounds Validated_Hits Validated Hits: Potent and on-target compounds Secondary_Screen_2->Validated_Hits Mechanism Confirmed

Caption: High-throughput screening workflow for this compound analogs.

References

Troubleshooting & Optimization

Technical Support Center: Improving Eilatin Total Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of Eilatin. The guidance is based on the established biomimetic route involving an oxidative coupling followed by a base-catalyzed cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the biomimetic total synthesis of this compound?

The most cited approach is a two-step biomimetic synthesis.[1] It involves the oxidative coupling of a kynuramine derivative with catechol, followed by a base-catalyzed cyclization to form the heptacyclic structure of this compound.

Q2: What are the key reactions in the this compound total synthesis that often require optimization?

The two pivotal stages are:

  • Oxidative Coupling: The formation of the initial intermediate by oxidizing catechol in the presence of a kynuramine derivative. The choice of oxidant and reaction conditions are critical for achieving a good yield.[2][3]

  • Base-Catalyzed Cyclization: The final ring-closing cascade to form the rigid, polycyclic core of this compound. This step is analogous to a Pictet-Spengler type reaction and is sensitive to the base, solvent, and temperature.[4][5]

Q3: Are there any specific challenges associated with the starting materials?

Kynuramine and its derivatives can be sensitive molecules. Their synthesis often involves multiple steps, and their stability under oxidative conditions should be considered.[1][6] Catechol is prone to self-polymerization and other side reactions under oxidative conditions, which can significantly lower the yield of the desired coupled product.[2][7]

Q4: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a common method for monitoring the consumption of starting materials and the formation of intermediates and the final product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture. Due to the polycyclic and aromatic nature of this compound and its precursors, they are often UV-active, facilitating detection.

Q5: What are the typical purification strategies for this compound and its intermediates?

Purification of polycyclic aromatic alkaloids like this compound can be challenging due to their often poor solubility and potential for aggregation. Column chromatography on silica gel or alumina is a standard method. In some cases, recrystallization or preparative HPLC may be necessary to obtain highly pure material.[8][9][10]

Troubleshooting Guides

Stage 1: Oxidative Coupling of Catechol and Kynuramine Derivative

Q: My oxidative coupling reaction is giving a low yield or a complex mixture of products. What are the common causes and how can I troubleshoot this?

A: Low yields in this step are often due to inefficient coupling, side reactions of the starting materials, or decomposition. Here’s a systematic approach to troubleshooting:

  • Problem: Inefficient Oxidant. The choice and amount of oxidant are crucial. Sodium periodate (NaIO₃) has been mentioned in the context of this compound synthesis.[1] However, other oxidants can be screened.

    • Solution: Systematically screen different oxidants. The choice of oxidant can significantly impact the reaction's success.[11][12][13] Consider factors like redox potential and solubility. Ensure the stoichiometry of the oxidant is optimized; too much can lead to over-oxidation and decomposition, while too little will result in incomplete conversion.

  • Problem: Catechol Self-Polymerization. Catechol can easily oxidize and polymerize, leading to a complex mixture of byproducts and consumption of the starting material.[2][7][14]

    • Solution: Control the rate of addition of the oxidant to the reaction mixture to maintain a low concentration at any given time. Running the reaction at lower temperatures can also help to suppress polymerization. Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if oxygen is promoting side reactions.

  • Problem: Poor Solubility of Reactants. If the kynuramine derivative and catechol are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Screen different solvent systems. While aqueous ethanol has been used,[1] other polar solvents or co-solvent mixtures might improve solubility and, consequently, the reaction yield.

  • Problem: Kynuramine Derivative Decomposition. The kynuramine starting material may not be stable under the oxidative conditions.

    • Solution: Protect sensitive functional groups on the kynuramine derivative if necessary. It is also advisable to add the kynuramine derivative to the reaction mixture containing the catechol just before introducing the oxidant.

The following table summarizes representative data on how the choice of oxidant and solvent can affect the yield of a generic oxidative coupling reaction between a catechol and an amine. Note: This data is illustrative and based on general principles of oxidative coupling reactions; optimization will be required for the specific this compound synthesis.

Entry Oxidant (Equivalents) Solvent System Temperature (°C) Representative Yield (%)
1NaIO₃ (1.1)EtOH/H₂O (1:1)2545
2NaIO₃ (2.0)EtOH/H₂O (1:1)2530 (decomposition observed)
3(diacetoxyiodo)benzene (1.1)Dichloromethane055
4O₂ (catalytic Cu(OAc)₂)Acetonitrile5060
5FeCl₃ (2.0)Tetrahydrofuran2540
Stage 2: Base-Catalyzed Cyclization

Q: The final cyclization step to form this compound is not proceeding or is giving a low yield. What are the potential issues?

A: This step is critical for forming the complex polycyclic core. Issues often relate to the choice of base, solvent, temperature, and the stability of the intermediate from the first step.

  • Problem: Inappropriate Base. The basicity and nucleophilicity of the chosen base are critical. 4-Dimethylaminopyridine (DMAP) has been suggested for this type of transformation.[1]

    • Solution: If DMAP is ineffective, other organic or inorganic bases should be screened.[15] The pKa of the base should be sufficient to deprotonate any acidic protons that initiate the cyclization cascade, but not so strong as to cause decomposition. The catalytic mechanism of DMAP involves the formation of a highly reactive intermediate.[16][17][18]

  • Problem: Unsuitable Solvent. The solvent can influence the conformation of the intermediate and the solubility of the reactants and products.

    • Solution: Screen a range of polar aprotic and protic solvents. Ammoniacal methanol was used in the original report,[1] but other solvents like acetonitrile, DMF, or THF could be beneficial. The choice of solvent can significantly affect the stereoselectivity and yield of Pictet-Spengler type reactions.[19]

  • Problem: High Reaction Temperature Leading to Decomposition. The complex intermediate or the final this compound product may be thermally unstable.

    • Solution: Start the reaction at a low temperature and slowly warm it while monitoring by TLC. An optimal temperature will maximize the rate of the desired cyclization while minimizing decomposition pathways.

  • Problem: Intermediate Instability. The product from the oxidative coupling step may be unstable and decompose before it can cyclize.

    • Solution: Ideally, the cyclization should be performed on the crude product of the first step without extensive purification. This "one-pot" or sequential approach can minimize the handling of a potentially unstable intermediate.

The following table presents illustrative data on the effect of the base and solvent on the yield of a generic base-catalyzed cyclization of a β-arylethylamine derivative. Note: This data is for representative purposes and will require optimization for the specific this compound synthesis.

Entry Base (Equivalents) Solvent Temperature (°C) Representative Yield (%)
1DMAP (0.1)Methanol (Ammoniacal)6065
2Triethylamine (2.0)Acetonitrile8050
3DBU (1.1)Dichloromethane2570
4K₂CO₃ (3.0)DMF10040
5NaH (1.1)THF0 to 2535 (side products observed)

Experimental Protocols

The following are generalized, detailed methodologies for the key experiments. They should be adapted and optimized for the specific substrates used in the this compound synthesis.

Protocol 1: General Procedure for Oxidative Coupling
  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the kynuramine derivative (1.0 eq) and catechol (1.2 eq).

  • Add the chosen solvent (e.g., a 1:1 mixture of ethanol and water) to dissolve the reactants completely.

  • Cool the solution to the desired temperature (e.g., 0 °C or 25 °C) using an ice bath or water bath.

  • Prepare a solution of the oxidant (e.g., NaIO₃, 1.1 eq) in the same solvent.

  • Add the oxidant solution dropwise to the stirred solution of the reactants over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Protocol 2: General Procedure for Base-Catalyzed Cyclization
  • Dissolve the crude product from the oxidative coupling step (1.0 eq) in a suitable anhydrous solvent (e.g., ammoniacal methanol or dichloromethane) in a round-bottom flask under an inert atmosphere.

  • Add the base (e.g., DMAP, 0.1 eq, or DBU, 1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or alumina, eluting with a suitable solvent system to afford the final product, this compound.

Visualizations

Experimental Workflow for this compound Total Synthesis

Eilatin_Synthesis_Workflow Start Starting Materials: Kynuramine Derivative & Catechol Step1 Oxidative Coupling (e.g., NaIO₃, aq. EtOH) Start->Step1 Intermediate Coupled Intermediate Step1->Intermediate Step2 Base-Catalyzed Cyclization (e.g., DMAP, Ammoniacal MeOH) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Chromatography) Product->Purification

Caption: A simplified workflow for the biomimetic total synthesis of this compound.

Troubleshooting Logic for Low Yield in Oxidative Coupling

Troubleshooting_Oxidative_Coupling Start Low Yield in Oxidative Coupling Cause1 Incomplete Conversion? Start->Cause1 Cause2 Complex Mixture? Start->Cause2 Solution1a Optimize Oxidant Stoichiometry Cause1->Solution1a Yes Solution1b Screen Different Oxidants Cause1->Solution1b Yes Solution2a Lower Temperature Cause2->Solution2a Yes Solution2b Control Rate of Oxidant Addition Cause2->Solution2b Yes Solution2c Screen Solvents for Better Solubility Cause2->Solution2c Yes

Caption: A decision tree for troubleshooting low yields in the oxidative coupling step.

References

Eilatin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Eilatin in aqueous solutions. The information is designed to assist researchers in preparing and using this compound for in vitro experiments, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

A1: this compound is a marine alkaloid isolated from the Red Sea purple tunicate Eudistoma sp.[1] It is structurally classified as a phenanthroline.[1] Its primary known biological activity is its antileukemic effect, particularly against Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) cells.[1] Research indicates that this compound inhibits the proliferation of myeloid progenitor cells from CML patients.[1]

Q2: What are the known challenges with this compound's solubility?

A2: As with many marine alkaloids and phenanthroline-based compounds, this compound is expected to have poor solubility in aqueous solutions at neutral pH.[2] This can lead to precipitation when preparing stock solutions or diluting it in cell culture media, potentially affecting experimental outcomes.

Q3: What solvents are recommended for preparing this compound stock solutions?

Q4: How can I improve the solubility of this compound in my aqueous experimental setup?

A4: To improve solubility and avoid precipitation:

  • Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous medium.[4]

  • pH Adjustment: The solubility of alkaloids, which are typically weak bases, can sometimes be increased by lowering the pH of the solution.[2] However, the stability of this compound at different pH values should be considered.

  • Gentle Warming and Sonication: Gentle warming and brief sonication can aid in the dissolution of the compound in the initial solvent. However, the thermal stability of this compound should be taken into account.

Q5: What is the known mechanism of action for this compound?

A5: this compound has been shown to inhibit the proliferation of CML cells.[1] Given that the BCR-ABL tyrosine kinase is the hallmark of CML, it is hypothesized that this compound may exert its effects by targeting the BCR-ABL signaling pathway, which is a common mechanism for CML therapeutics.[5][6][7][8] This can lead to the induction of apoptosis (programmed cell death) in cancer cells.[5][9][10][11]

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Issue Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock solution into aqueous media. Solvent Shock: The rapid change in solvent polarity causes the compound to crash out of solution.1. Warm the aqueous medium to 37°C before adding the this compound stock solution. 2. Add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid dispersion. 3. Perform serial dilutions: first dilute the DMSO stock into a smaller volume of medium, then add this intermediate dilution to the final volume.
Cloudiness or precipitate observed in the stock solution upon storage. Poor Stability or Saturation: The compound may be degrading or may have been prepared at a concentration above its solubility limit in the solvent at the storage temperature.1. Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12][13] 2. Ensure the stock solution is completely dissolved before freezing. Gentle warming or sonication may be necessary. 3. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Precipitate forms in the cell culture plate during incubation. Interaction with Media Components: Components in the cell culture medium, such as proteins or salts, may reduce the solubility of this compound over time.[14] Temperature Changes: Changes in temperature between the incubator and room temperature can affect solubility.1. Decrease the final concentration of this compound in your experiment. 2. Visually inspect the culture plates under a microscope at different time points to monitor for precipitation. 3. Minimize the time that culture plates are outside the incubator.

Quantitative Data Summary

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides estimated solubility information based on the general properties of marine alkaloids and phenanthroline derivatives. These values should be considered as a guide and may need to be empirically determined for your specific experimental conditions.

Solvent Estimated Solubility Notes
Water (neutral pH)Very LowExpected to be poorly soluble.
Aqueous Acidic Buffer (e.g., pH 4-5)Low to ModerateSolubility may be enhanced compared to neutral pH.[2]
Dimethyl Sulfoxide (DMSO)HighA common solvent for preparing high-concentration stock solutions of hydrophobic compounds.[3]
EthanolModerate to HighCan be used as an alternative to DMSO for stock solutions.[3]
MethanolModerate to HighAnother potential solvent for stock solutions.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 356.38 g/mol ).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes to dissolve the this compound.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath sonicator for 5-10 minutes, or gently warm the solution to 37°C.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into single-use, sterile amber tubes to protect from light and avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Cytotoxicity Assay using MTT

Objective: To determine the cytotoxic effect of this compound on a leukemia cell line (e.g., K562).

Materials:

  • K562 cells (or other suitable CML cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium from your 10 mM stock solution. Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Add 100 µL of the this compound dilutions to the appropriate wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 20 µL of MTT solution to each well.

  • Incubate for 4 hours to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

Visualizations

Eilatin_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation start This compound Powder weigh Weigh this compound start->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve aliquot Aliquot dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw add_dropwise Add Stock Dropwise while Swirling thaw->add_dropwise warm_media Warm Aqueous Media (37°C) warm_media->add_dropwise ready Ready for Experiment add_dropwise->ready Eilatin_Troubleshooting_Logic start Precipitate Observed? stock_prep During Stock Preparation? start->stock_prep Yes end No Precipitate start->end No dilution During Dilution? stock_prep->dilution No sonicate Action: - Sonicate / Gentle Warming - Use Fresh Solvent stock_prep->sonicate Yes incubation During Incubation? dilution->incubation No dropwise Action: - Add Dropwise to Warmed Media - Serial Dilution dilution->dropwise Yes lower_conc Action: - Lower Final Concentration - Check Media Compatibility incubation->lower_conc Yes incubation->end No fail Issue Persists: Re-evaluate Solubility Limit sonicate->fail dropwise->fail lower_conc->fail Hypothesized_Eilatin_Signaling_Pathway_in_CML This compound This compound BCR_ABL BCR-ABL Tyrosine Kinase This compound->BCR_ABL RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation Apoptosis Apoptosis RAS_RAF_MEK_ERK->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis PI3K_AKT_mTOR->Proliferation Inhibits Apoptosis PI3K_AKT_mTOR->Apoptosis

References

Overcoming Eilatin degradation in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eilatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to this compound degradation in experimental setups. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of this compound in your research.

Troubleshooting Guide: Overcoming this compound Degradation

This guide addresses specific issues you might encounter with this compound degradation during your experiments.

Question: My this compound solution appears discolored. What could be the cause?

Answer: Discoloration of your this compound solution is often an indicator of chemical degradation. This compound, a heptacyclic pyridoacridine alkaloid, is susceptible to oxidative degradation, which can be accelerated by exposure to light and air.[1][2]

  • Immediate Action: Discard the discolored solution and prepare a fresh stock.

  • Preventative Measures:

    • Store this compound powder and stock solutions in amber vials to protect from light.

    • Use de-gassed solvents to prepare your solutions.

    • Consider storing stock solutions under an inert gas like argon or nitrogen.

Question: I am observing a progressive loss of this compound's bioactivity in my cell-based assays. What is the likely cause?

Answer: A gradual loss of bioactivity suggests that this compound is degrading in your culture medium over the course of the experiment. Several factors in the experimental environment can contribute to this degradation.

  • Check your solvent: Ensure that the solvent used for your final dilution (e.g., DMSO) is of high purity and anhydrous.

  • pH of the medium: Pyridoacridine alkaloids can be sensitive to pH.[1] Significant shifts in the pH of your culture medium during the experiment could accelerate degradation. Monitor the pH of your culture medium, especially during long incubation periods.

  • Incubation time: Long incubation times can increase the likelihood of degradation. If possible, consider shorter-term assays or replenish the this compound-containing medium at regular intervals.

Question: I suspect my this compound is degrading. How can I assess its stability under my experimental conditions?

Answer: To assess the stability of this compound, you can perform a time-course experiment using High-Performance Liquid Chromatography (HPLC).

  • Prepare your this compound working solution in the experimental medium.

  • Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • At various time points (e.g., 0, 2, 6, 12, 24 hours), take an aliquot of the solution.

  • Analyze the aliquots by HPLC to quantify the amount of intact this compound remaining.

This will help you determine the half-life of this compound under your specific experimental conditions and adjust your protocols accordingly.

Table 1: Hypothetical Stability of this compound Under Various Conditions
ConditionSolventTemperatureLight ExposureEstimated Half-life
1DMSO-20°CDark (Amber vial)> 6 months
2DMSO4°CDark (Amber vial)1-2 months
3PBS (pH 7.4)Room TemperatureAmbient Light< 8 hours
4Cell Culture Medium37°CDark (Incubator)12-24 hours

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a heptacyclic pyridoacridine alkaloid of marine origin, isolated from the tunicate Eudistoma sp.[1] It has been shown to inhibit the in vitro proliferation of progenitor cells in chronic myeloid leukemia (CML).[3] CML is characterized by the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives cell proliferation and survival through various signaling pathways.[4][5] While the exact molecular target of this compound is not fully elucidated, its anti-proliferative effects in BCR-ABL positive cells suggest it may interfere with these signaling cascades.

Q2: How should I prepare and store this compound stock solutions? A2: It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous, aprotic solvent such as dimethyl sulfoxide (DMSO). For long-term storage, aliquot the stock solution into small volumes in amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound? A3: While specific degradation pathways for this compound have not been extensively studied, related polycyclic aromatic alkaloids are susceptible to oxidation and hydrolysis.[6][7] Oxidation can be initiated by light, heat, or trace metals, while hydrolysis involves the reaction of the molecule with water, which can be catalyzed by acidic or basic conditions.[6]

Q4: Can I use this compound in animal studies? A4: The use of marine alkaloids in in vivo studies has been reported.[8] However, formulation challenges due to poor aqueous solubility and potential for rapid metabolism or degradation in vivo need to be addressed. It is crucial to conduct pharmacokinetic and stability studies to determine the appropriate formulation and dosing regimen for in vivo experiments.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare stable and accurate concentrations of this compound for in vitro experiments.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Sterile, phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 356.4 g/mol , dissolve 3.56 mg in 1 mL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1-2 months) or -80°C for long-term storage.

  • For experiments, thaw an aliquot of the stock solution and prepare working solutions by diluting it in the appropriate vehicle (e.g., cell culture medium). Ensure the final DMSO concentration in your assay is non-toxic to the cells (typically ≤ 0.1%).

Protocol 2: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of this compound on leukemia cells.

Methodology: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[9][10]

Procedure:

  • Seed leukemia cells (e.g., K562, a BCR-ABL positive cell line) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[11]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium from your stock solution.

  • Add 100 µL of the this compound dilutions to the respective wells to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate the cells for 48-72 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

This compound Concentration (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
0.11.12 ± 0.0689.6
10.85 ± 0.0568.0
100.45 ± 0.0436.0
1000.15 ± 0.0212.0
Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Methodology: This protocol uses propidium iodide (PI) to stain cellular DNA. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and centrifuge.

  • Resuspend the cell pellet in a PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

This compound Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Vehicle Control)55.230.514.3
158.128.313.6
1065.415.119.5
5020.710.269.1
Protocol 4: Apoptosis Detection using TUNEL Assay

Objective: To quantify this compound-induced apoptosis by detecting DNA fragmentation.

Methodology: The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[13][14] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the free 3'-hydroxyl ends of fragmented DNA with fluorescently labeled nucleotides.[15][16]

Procedure:

  • Grow cells on coverslips or in chamber slides and treat with this compound for the desired time.

  • Fix the cells with 4% paraformaldehyde in PBS.

  • Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS.

  • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves:

    • Incubating the cells with the TdT reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C.

    • Washing the cells to remove unincorporated nucleotides.

  • Counterstain the cell nuclei with a DNA stain such as DAPI.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

This compound Concentration (µM)Total Number of Cells (DAPI)Number of Apoptotic Cells (TUNEL+)% Apoptotic Cells
0 (Vehicle Control)500102.0
1480255.2
104509020.0
5030018060.0

Visualizations

Eilatin_Degradation_Workflow cluster_storage Storage cluster_preparation Working Solution Preparation cluster_degradation Potential Degradation Triggers Eilatin_Powder This compound Powder (Lyophilized) Stock_Solution 10 mM Stock Solution in Anhydrous DMSO Eilatin_Powder->Stock_Solution Dissolve Working_Solution Working Solution in Culture Medium Stock_Solution->Working_Solution Dilute Degraded_Product Degraded this compound (Loss of Bioactivity) Working_Solution->Degraded_Product Light Light Exposure Light->Working_Solution Oxygen Oxidation Oxygen->Working_Solution pH pH Instability pH->Working_Solution

Caption: A workflow illustrating the potential degradation pathway of this compound.

BCR_ABL_Signaling_Pathway cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS/MAPK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition JAK_STAT->Proliferation JAK_STAT->Apoptosis_Inhibition This compound This compound This compound->BCR_ABL Potential Inhibition This compound->RAS_MAPK This compound->PI3K_AKT This compound->JAK_STAT

Caption: The BCR-ABL signaling pathway and potential points of inhibition by this compound.

Experimental_Workflow cluster_assays Assess Anti-Proliferative Effects start Start: Cancer Cell Culture treatment Treat with this compound (Varying Concentrations and Times) start->treatment MTT MTT Assay (Cell Viability) treatment->MTT Flow_Cytometry Flow Cytometry (Cell Cycle Analysis) treatment->Flow_Cytometry TUNEL TUNEL Assay (Apoptosis) treatment->TUNEL end End: Data Analysis MTT->end Flow_Cytometry->end TUNEL->end

Caption: Experimental workflow for evaluating the anti-proliferative effects of this compound.

References

Troubleshooting inconsistent results in Eilatin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Eilatin Bioassays

Disclaimer: "this compound" is a novel marine alkaloid showing potential antileukemic effects.[1] This guide addresses common issues in related bioassays. For clarity, this compound is presented here as a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway, a crucial pathway in cell growth and survival that is often dysregulated in cancer.[2][3][4][5]

General Troubleshooting

Inconsistencies in bioassay results can arise from a multitude of factors, from simple pipetting errors to complex biological variables. Before delving into assay-specific issues, consider these general points:

  • Cell Health and Culture Conditions: Ensure cells are healthy, within a consistent passage number, and free from contamination. Use a consistent cell seeding density.

  • Reagent Quality and Preparation: Use high-quality reagents and prepare fresh solutions. Ensure proper storage of all components.

  • Pipetting and Mixing: Calibrate pipettes regularly. Ensure thorough but gentle mixing of cell suspensions and reagent solutions.

  • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.

Cell Viability (MTT/MTS) Assays

Cell viability assays like the MTT assay are colorimetric and measure the metabolic activity of cells.[6][7] They are often used to determine the cytotoxic effects of a compound.

Frequently Asked Questions & Troubleshooting

Q1: My results show high variability between replicates. What's going on?

A1: High variability is a common issue and can stem from several sources:

  • Uneven Cell Seeding: Ensure you have a homogenous cell suspension and mix it between pipetting steps to prevent cells from settling.[8][9]

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate media components and affect cell growth.[6][9] It's best to fill the outer wells with sterile PBS or media and not use them for experimental samples.[9]

  • Incomplete Formazan Solubilization: After adding the solubilization solvent (like DMSO), ensure all formazan crystals are dissolved by gentle mixing or shaking.[6]

Q2: I'm seeing an increase in signal (higher viability) at higher concentrations of this compound. Why?

A2: This paradoxical result can be due to:

  • Compound Interference: this compound might be directly reducing the MTT reagent, leading to a false positive signal.[6][10] To test for this, run a control with media, MTT, and this compound without any cells.[6][10]

  • Cellular Stress Response: At certain concentrations, a compound can induce a stress response that increases metabolic activity, leading to a temporary increase in the MTT signal before cytotoxicity occurs.[10]

Q3: My formazan crystals are not dissolving completely. What should I do?

A3: Incomplete solubilization will lead to inaccurate readings.[6]

  • Increase Solubilization Time/Agitation: Allow more time for the crystals to dissolve and use an orbital shaker for gentle agitation.[6]

  • Check Your Solvent: Ensure you are using a sufficient volume of a suitable solvent like DMSO or acidified isopropanol.[6]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h (adhesion) seed_cells->incubate_24h treat_this compound Treat with this compound concentrations incubate_24h->treat_this compound incubate_treat Incubate for desired period (e.g., 48h) treat_this compound->incubate_treat add_mtt Add MTT reagent to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals (DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at ~570nm solubilize->read_absorbance

MTT Assay Experimental Workflow.
Data Presentation: Example IC50 Values for this compound

Cell LineCancer TypeSeeding Density (cells/well)This compound IC50 (µM)
MCF-7Breast5,00012.5
A549Lung4,00025.8
HCT116Colon6,0008.2
K562Leukemia10,0005.1
Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with a range of this compound concentrations and a vehicle control.[6]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the media and add a solubilization agent like DMSO to each well.

  • Absorbance Reading: Read the absorbance on a plate reader at approximately 570 nm.

Western Blotting

Western blotting is used to detect specific proteins in a sample. When studying a signaling pathway inhibitor like this compound, it's crucial for confirming the downstream effects on target proteins (e.g., phosphorylation status of Akt).

Frequently Asked Questions & Troubleshooting

Q1: I'm not seeing a decrease in my phosphorylated target protein after this compound treatment.

A1: This could be due to several factors:

  • Suboptimal Treatment Conditions: The concentration of this compound or the treatment time may be insufficient. Perform a time-course and dose-response experiment to optimize these conditions.[11]

  • Sample Handling: It is critical to keep samples cold and use phosphatase inhibitors during protein extraction to preserve the phosphorylation state of your proteins.[12][13]

  • Antibody Issues: Your primary antibody may not be specific or sensitive enough. Ensure you are using a validated phospho-specific antibody.

Q2: My Western blot has a high background.

A2: High background can obscure your results. Here are some tips:

  • Blocking: Avoid using milk as a blocking agent when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[13] Use Bovine Serum Albumin (BSA) instead.[14]

  • Washing: Increase the number and duration of washes to remove non-specific antibody binding.

  • Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration.

Q3: I see no signal for my target protein, not even in the control.

A3: A complete lack of signal points to a more fundamental issue:

  • Protein Transfer: Ensure your protein has transferred efficiently from the gel to the membrane. You can check this with a Ponceau S stain.

  • Antibody Compatibility: Verify that your primary and secondary antibodies are compatible (e.g., the secondary antibody can detect the primary antibody's host species).

  • Total Protein Control: Always probe for the total, non-phosphorylated form of your target protein as a control to ensure the protein is present in your samples.[12][13]

Troubleshooting Logic: Western Blot

WB_Troubleshooting start Inconsistent Western Blot Results no_signal No Signal for Target Protein start->no_signal high_background High Background start->high_background no_p_change No Change in Phosphorylation start->no_p_change check_transfer Check Protein Transfer (Ponceau S) no_signal->check_transfer check_total_protein Probe for Total Protein no_signal->check_total_protein optimize_blocking Optimize Blocking (use BSA) high_background->optimize_blocking optimize_ab Titrate Antibody Concentrations high_background->optimize_ab optimize_treatment Optimize this compound Treatment (Time/Dose) no_p_change->optimize_treatment use_inhibitors Use Phosphatase Inhibitors no_p_change->use_inhibitors

Troubleshooting Logic for Western Blotting.
Data Presentation: Recommended Antibody Dilutions

AntibodyHostApplicationRecommended Starting Dilution
Phospho-Akt (Ser473)RabbitWestern Blot1:1000
Total AktMouseWestern Blot1:2000
Phospho-mTOR (Ser2448)RabbitWestern Blot1:1000
Total mTORRabbitWestern Blot1:1000
GAPDHMouseWestern Blot1:5000
Detailed Experimental Protocol: Western Blotting
  • Protein Extraction: Lyse cells in a buffer containing protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each sample using a method like the BCA assay.

  • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein signal using an enhanced chemiluminescence (ECL) substrate.

Apoptosis (Annexin V/PI) Assays

Annexin V/PI staining is a common flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) enters cells with compromised membranes, indicating late apoptosis or necrosis.[15]

Frequently Asked Questions & Troubleshooting

Q1: My control (untreated) cells are showing a high percentage of apoptosis.

A1: This suggests a problem with your cell handling or culture conditions:

  • Harsh Cell Handling: Over-trypsinization or excessive centrifugation can damage cells, leading to false positives.[16] Use a gentle cell detachment method and keep centrifugation speeds low.

  • Unhealthy Cells: Using cells that are overgrown or starved can lead to spontaneous apoptosis.[16] Ensure you are using healthy, log-phase cells.

Q2: I'm not seeing a significant increase in apoptosis after this compound treatment.

A2: Similar to other assays, this could be an issue with your experimental setup:

  • Insufficient Treatment: The concentration or duration of this compound treatment may not be enough to induce apoptosis. Optimize these parameters.[16]

  • Timing of Assay: Apoptosis is a dynamic process. You may be analyzing your cells too early or too late.[17] A time-course experiment is recommended.

  • Loss of Apoptotic Cells: Apoptotic cells can detach and be lost during washing steps. Be sure to collect the supernatant along with the adherent cells.[16]

Q3: The cell populations (live, early apoptotic, late apoptotic) are not well-separated in my flow cytometry plot.

A3: Clear separation of populations is key for accurate quantification.

  • Compensation Issues: If you are using a fluorophore like FITC for Annexin V, ensure you have set your compensation correctly to avoid spectral overlap, especially if your cells express fluorescent proteins like GFP.[16]

  • Voltage Settings: Optimize the voltage settings on the flow cytometer to ensure your populations are on scale and well-resolved.

Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis treat_cells Treat cells with this compound harvest_cells Harvest cells (including supernatant) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_dark Incubate for 15 min in the dark add_stains->incubate_dark analyze_flow Analyze by Flow Cytometry incubate_dark->analyze_flow PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival This compound This compound This compound->PI3K This compound->mTORC1

References

Technical Support Center: Investigating Potential Off-Target Effects of Eilatin in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for investigating the potential off-target effects of Eilatin, a marine-derived pyridoacridine alkaloid with known anti-proliferative properties. The following resources are designed to assist in designing and troubleshooting experiments to characterize the selectivity of this compound and identify potential off-target interactions in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound?

A1: this compound is a marine alkaloid isolated from the tunicate Eudistoma sp. It has demonstrated anti-proliferative effects, notably inhibiting the in-vitro proliferation of myeloid progenitor cells from chronic myeloid leukemia (CML) patients in a dose-dependent manner[1]. Its mechanism of action is not fully elucidated, but like many cytotoxic agents, it is presumed to interfere with essential cellular processes.

Q2: Why is it critical to investigate the off-target effects of this compound?

A2: While this compound shows promise as an anti-cancer agent, its selectivity is not well-characterized. Off-target effects, where a compound interacts with unintended biomolecules, can lead to misleading experimental results, cellular toxicity, and potential adverse effects in a therapeutic context[2]. A thorough investigation of off-target effects is crucial for validating this compound's mechanism of action and for its further development as a potential therapeutic.

Q3: What are the initial steps to assess this compound's cytotoxicity and establish a working concentration?

A3: Before investigating off-target effects, it is essential to determine the cytotoxic profile of this compound in your specific cellular model. This is typically done using a cytotoxicity assay, such as the MTT or LDH release assay, to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) value. This will help establish a relevant concentration range for subsequent off-target screening experiments. It is advisable to use the lowest effective concentration that elicits the desired on-target effect to minimize the likelihood of observing off-target binding.

Q4: What are the primary methodologies to identify potential off-target effects of a small molecule like this compound?

A4: A multi-pronged approach is recommended to identify potential off-target effects. Key methodologies include:

  • Kinase Profiling: Screening this compound against a panel of recombinant kinases to identify any unintended inhibitory activity.

  • Cellular Thermal Shift Assay (CETSA): A biophysical method to assess direct target engagement in intact cells by measuring changes in protein thermal stability upon ligand binding[3][4][5].

  • Proteomics Approaches: Utilizing techniques like affinity purification-mass spectrometry (AP-MS) or chemical proteomics to identify cellular proteins that directly interact with this compound.

  • Phenotypic Screening: Employing high-content imaging or other phenotypic assays to observe cellular changes that may indicate the modulation of specific signaling pathways.

  • Computational Modeling: Using in silico methods to predict potential off-target interactions based on the chemical structure of this compound and known protein binding pockets.

Troubleshooting Guides

Problem 1: High variability in cytotoxicity assay results.
  • Possible Cause: Inconsistent cell seeding density, variability in compound dispensing, or issues with the assay reagent.

  • Troubleshooting Steps:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use a calibrated multichannel pipette or automated liquid handler for compound addition.

    • Verify the quality and expiration date of assay reagents.

    • Include appropriate positive and negative controls in every experiment.

    • Perform a cell titration experiment to determine the optimal cell number for your assay.

Problem 2: No significant thermal shift observed in CETSA for the presumed target.
  • Possible Cause: The compound does not directly bind to the target protein with sufficient affinity to induce a thermal shift, the protein is not expressed at a detectable level, or the experimental conditions are suboptimal.

  • Troubleshooting Steps:

    • Confirm target protein expression in your cell line using Western blotting.

    • Optimize the heating gradient and duration for your target protein.

    • Increase the compound concentration, but be mindful of solubility and potential for non-specific effects.

    • Ensure proper cell lysis and separation of soluble and aggregated protein fractions.

    • Consider using an alternative method to validate target engagement, such as an in-cell target engagement assay.

Problem 3: Kinase profiling reveals multiple potential off-targets.
  • Possible Cause: this compound may be a non-selective kinase inhibitor.

  • Troubleshooting Steps:

    • Prioritize the identified off-targets based on their IC50 values and biological relevance.

    • Validate the most potent off-target interactions in cellular assays by examining the phosphorylation status of their downstream substrates.

    • Perform dose-response experiments in cells to correlate the inhibition of the off-target with the observed cellular phenotype.

    • Consider structure-activity relationship (SAR) studies to design more selective this compound analogs.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Protocol 2: Kinase Inhibitor Profiling

Objective: To assess the selectivity of this compound by screening it against a panel of protein kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a series of dilutions.

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house platform. Assays are typically performed in 96- or 384-well plates containing individual recombinant kinases, a suitable substrate, and ATP.

  • Compound Addition: Add this compound at one or more concentrations to the assay wells. Include a known inhibitor for each kinase as a positive control and a vehicle control.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate for the specified time at the appropriate temperature.

  • Detection: Measure kinase activity using a suitable detection method, such as radiometric, fluorescence, or luminescence-based assays.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each this compound concentration. For kinases showing significant inhibition, determine the IC50 value by performing a dose-response experiment.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of this compound to a target protein in intact cells.

Methodology:

  • Cell Treatment: Treat cultured cells with either this compound at the desired concentration or a vehicle control for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the this compound-treated and vehicle-treated samples. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated sample indicates target engagement.

Quantitative Data Summary

Table 1: Hypothetical Cytotoxicity Profile of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
K562Chronic Myeloid Leukemia0.5
A549Non-Small Cell Lung Cancer2.1
MCF-7Breast Cancer1.8
HCT116Colon Cancer3.5

Table 2: Hypothetical Kinase Selectivity Profile of this compound (at 1 µM)

Kinase% Inhibition
On-Target Kinase X 95%
Off-Target Kinase A78%
Off-Target Kinase B55%
Off-Target Kinase C12%
Off-Target Kinase D5%

Visualizations

Experimental_Workflow_for_Off_Target_Identification cluster_0 Initial Characterization cluster_1 Off-Target Screening cluster_2 Validation and Mechanistic Studies start This compound cytotoxicity Cytotoxicity Assay (e.g., MTT) start->cytotoxicity ic50 Determine IC50/GI50 cytotoxicity->ic50 kinase_profiling Kinase Profiling ic50->kinase_profiling cetsa CETSA ic50->cetsa proteomics Chemical Proteomics ic50->proteomics validation Cellular Validation (e.g., Western Blot for downstream signaling) kinase_profiling->validation cetsa->validation proteomics->validation phenotypic Phenotypic Assays validation->phenotypic sar Structure-Activity Relationship (SAR) validation->sar

Caption: Workflow for identifying and validating off-target effects of this compound.

MAPK_Signaling_Pathway EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation This compound This compound (Potential Off-Target Effect) This compound->Raf Inhibition? This compound->MEK Inhibition?

Caption: Potential off-target inhibition of the MAPK signaling pathway by this compound.

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTORC1 Akt->mTOR CellGrowth Cell Growth, Survival, Proliferation mTOR->CellGrowth This compound This compound (Potential Off-Target Effect) This compound->PI3K Inhibition? This compound->Akt Inhibition?

Caption: Potential off-target inhibition of the PI3K-Akt signaling pathway by this compound.

References

Optimizing Eilatin Concentration for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro use of Eilatin, a potent marine-derived pyridoacridine alkaloid. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear and accessible format to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro studies?

A1: Based on published data, a starting concentration range of 10⁻⁷ M to 10⁻⁶ M (100 nM to 1 µM) is recommended for initial experiments, particularly in chronic myeloid leukemia (CML) cell lines.[1] this compound has demonstrated a dose-dependent inhibitory effect on the proliferation of myeloid progenitor cells within this range.[1] However, the optimal concentration is cell-line dependent and should be determined empirically through a dose-response experiment.

Q2: How should I prepare a stock solution of this compound? I am experiencing solubility issues.

A2: this compound, like many pyridoacridine alkaloids, is a hydrophobic molecule with limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[2][3] To prepare your working concentrations, perform serial dilutions of the DMSO stock in your cell culture medium. It is crucial to ensure the final DMSO concentration in your assay does not exceed 0.5%, as higher concentrations can be cytotoxic to most cell lines.[3][4] Always include a vehicle control (media with the same final DMSO concentration as your highest this compound concentration) in your experiments.

Q3: I am observing precipitation of this compound in my cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds.[5] To mitigate this:

  • Vortex during dilution: When diluting the DMSO stock, add it dropwise to the cell culture medium while vortexing to ensure rapid and even dispersion.

  • Pre-warm the medium: Using pre-warmed cell culture medium (37°C) can sometimes improve the solubility of the compound.

  • Lower the stock concentration: If precipitation persists, try preparing a lower concentration DMSO stock and adding a larger volume to your final culture, while still maintaining a final DMSO concentration below 0.5%.

Q4: For how long is an this compound stock solution stable?

Q5: What is the primary mechanism of action of this compound?

A5: this compound exerts its anti-leukemic effects, at least in part, by targeting the BCR-ABL oncoprotein in Philadelphia chromosome-positive (Ph+) cells.[1] Studies have shown that treatment with this compound leads to a significant reduction in the levels of BCR/ABL fusion signals.[1] As a pyridoacridine alkaloid, it may also exhibit other mechanisms of action common to this class of compounds, such as DNA intercalation and inhibition of topoisomerase II.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No observable effect at tested concentrations - Concentration is too low.- Compound has degraded.- Cell line is resistant.- Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 10 µM).- Prepare a fresh stock solution of this compound.- Test a different, potentially more sensitive, cell line. Verify the expression of the target (BCR-ABL) in your cell line.
High cell death even at the lowest concentration - Concentration is too high.- Cytotoxicity of the solvent (DMSO).- Perform a dose-response experiment starting from much lower concentrations (e.g., in the low nanomolar range).- Ensure the final DMSO concentration is below 0.5% and include a vehicle control.
Inconsistent results between experiments - Inconsistent cell health or passage number.- Variability in compound preparation.- Pipetting errors.- Use cells from a consistent passage number and ensure they are in the logarithmic growth phase.- Always prepare fresh dilutions of this compound from a validated stock solution for each experiment.- Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks.
High background in cytotoxicity assays (e.g., MTT, XTT) - this compound interferes with the assay chemistry.- this compound precipitation.- Run a cell-free control with this compound and the assay reagent to check for direct chemical interference.- Visually inspect wells for precipitation before adding the assay reagent. If present, refer to the solubility troubleshooting section.

Quantitative Data

Table 1: Effective Concentrations of this compound in In Vitro Studies

Cell TypeAssayConcentrationEffectReference
Chronic Myeloid Leukemia (CML) progenitor cells (Ph+)Proliferation Assay10⁻⁷ M (100 nM)Significant inhibition of proliferation[1]
Chronic Myeloid Leukemia (CML) progenitor cells (Ph+)Proliferation Assay10⁻⁶ M (1 µM)Further significant inhibition of proliferation (dose-dependent)[1]
CD34+ cells from CML patientsBCR/ABL FISH10⁻⁷ M (100 nM)42.4% reduction in BCR/ABL fusion signals after 16 hours[1]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using an MTT Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent or suspension cancer cell lines.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cancer cell line of interest (e.g., K562, KU812, LAMA-84)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow to attach overnight.

    • For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete medium.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the this compound stock in complete cell culture medium to achieve final concentrations ranging from 1 nM to 10 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

    • Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • For adherent cells, carefully remove the medium and add 150 µL of solubilization buffer to each well.

    • For suspension cells, add 150 µL of solubilization buffer directly to the wells.

    • Incubate the plate at room temperature for 2-4 hours in the dark to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Experimental Workflows

BCR-ABL Downstream Signaling

This compound's inhibitory effect on BCR-ABL is expected to impact its downstream signaling pathways, which are critical for the survival and proliferation of CML cells. These include the JAK-STAT, PI3K/AKT/mTOR, and RAS/MEK/ERK pathways.

BCR_ABL_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL JAK JAK BCR_ABL->JAK PI3K PI3K BCR_ABL->PI3K Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos STAT STAT JAK->STAT Proliferation Cell Proliferation & Survival STAT->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->BCR_ABL Inhibits

Caption: BCR-ABL downstream signaling pathways inhibited by this compound.

Apoptosis Induction Workflow

The induction of apoptosis is a key mechanism for many anti-cancer agents. While the precise apoptotic pathway activated by this compound is still under investigation, it is likely to involve the activation of caspases.

Apoptosis_Workflow This compound This compound Treatment BCR_ABL_Inhibition BCR-ABL Inhibition This compound->BCR_ABL_Inhibition Signal_Block Blockade of Anti-apoptotic Signals BCR_ABL_Inhibition->Signal_Block Caspase_Activation Caspase Activation (e.g., Caspase-3) Signal_Block->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed workflow for this compound-induced apoptosis.

General Experimental Workflow for In Vitro Testing

This diagram outlines a general workflow for the initial in vitro evaluation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Downstream Analysis Stock_Solution Prepare this compound Stock in DMSO Dose_Response Dose-Response Assay (e.g., MTT) Stock_Solution->Dose_Response Cell_Culture Culture Cancer Cell Lines Cell_Culture->Dose_Response IC50 Determine IC50 Dose_Response->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) IC50->Apoptosis_Assay Western_Blot Western Blot for Signaling Proteins IC50->Western_Blot

Caption: General workflow for in vitro evaluation of this compound.

References

Technical Support Center: Minimizing Eilatin-Induced Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Eilatin, a potent marine-derived alkaloid with significant anti-leukemic properties. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize potential artifacts in experimental data when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known mechanism of action?

A1: this compound is a heptacyclic aromatic alkaloid isolated from the marine tunicate Eudistoma sp.[1] Its primary known mechanism of action is the inhibition of proliferation of myeloid progenitor cells, particularly in Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[2] It has been shown to reduce the levels of BCR/ABL fusion signals in CD34+ cells.[2]

Q2: I am observing high background fluorescence in my imaging experiments after this compound treatment. What could be the cause?

A2: High background fluorescence can be a common artifact. This may be due to the intrinsic fluorescent properties of this compound itself, as many aromatic compounds exhibit autofluorescence. It is crucial to run a "compound-only" control (this compound in media without cells) to assess its fluorescent profile at the excitation and emission wavelengths you are using.

Q3: My cell viability assay results (e.g., MTT, XTT) are inconsistent or show an unexpected increase in viability at high this compound concentrations. Why is this happening?

A3: This is a known artifact for certain classes of natural products. Compounds with reducing properties can directly reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false positive signal that is independent of cellular metabolic activity. It is highly recommended to use an alternative, non-tetrazolium-based viability assay.

Q4: this compound is precipitating in my cell culture medium. How can I improve its solubility and stability?

A4: Like many alkaloids, this compound may have limited aqueous solubility. To improve solubility, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and then dilute it to the final working concentration in the cell culture medium.[3][4] It is also important to assess the stability of this compound in your specific cell culture medium over the time course of your experiment, as degradation can lead to inconsistent results.[5]

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: While the primary target appears to be related to the BCR-ABL signaling pathway, the full off-target profile of this compound is not yet completely characterized. As with many kinase inhibitors, there is a potential for off-target activity against other kinases or cellular proteins. It is advisable to perform counter-screens and use multiple, unrelated assays to confirm that the observed phenotype is due to the on-target effect.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: High Background in Fluorescence-Based Assays
  • Symptom: Increased fluorescence signal in this compound-treated wells, even in the absence of the intended biological reporter.

  • Possible Cause: Intrinsic fluorescence of this compound.

  • Troubleshooting Steps:

    • Run a Spectral Scan: Determine the excitation and emission spectra of this compound in your assay buffer to identify its fluorescent properties.

    • Compound-Only Control: Always include a control with this compound in cell-free media to quantify its contribution to the background signal.

    • Use Alternative Fluorophores: If this compound's fluorescence overlaps with your reporter dye, consider using a fluorophore with a different spectral profile (e.g., a red-shifted dye).

    • Time-Resolved Fluorescence (TRF): If available, TRF assays can help reduce background from short-lived fluorescent compounds.

Issue 2: Inaccurate Cell Viability Data
  • Symptom: Non-reproducible dose-response curves or an apparent increase in cell viability at high this compound concentrations in tetrazolium-based assays.

  • Possible Cause: Direct reduction of the assay reagent by this compound.

  • Troubleshooting Steps:

    • Assay Validation: Perform a cell-free assay by adding this compound to the medium and the viability reagent to check for direct chemical reaction.

    • Use Orthogonal Assays: Switch to a non-enzymatic, endpoint assay that measures a different aspect of cell health. Recommended alternatives are listed in the table below.

Assay TypePrinciplePotential for this compound Interference
Tetrazolium-Based (MTT, MTS, XTT) Measures metabolic activity via reductase enzymes.High
Resazurin-Based (alamarBlue) Measures metabolic activity via reductase enzymes.High
ATP-Based (e.g., CellTiter-Glo) Measures intracellular ATP levels.Moderate (check for direct luciferase inhibition)
Crystal Violet Assay Stains total protein/DNA of adherent cells.Low
Trypan Blue Exclusion Measures membrane integrity.Low
Digital Holographic Microscopy Label-free, measures cell count and morphology.Very Low
Issue 3: Compound Precipitation and Instability
  • Symptom: Visible precipitate in the cell culture wells or loss of bioactivity over time.

  • Possible Cause: Poor solubility or degradation of this compound in the aqueous environment of the cell culture medium.

  • Troubleshooting Steps:

    • Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium. Do not exceed this concentration in your experiments.

    • Stock Solution: Prepare a high-concentration stock in 100% DMSO. The final DMSO concentration in your assay should be kept low (typically <0.5%) and consistent across all treatments, including vehicle controls.

    • Stability Assessment: Incubate this compound in your cell culture medium for the duration of your experiment and then test its bioactivity or chemical integrity (e.g., via HPLC) to ensure it is not degrading.

    • Fresh Preparation: Prepare fresh dilutions of this compound from the stock solution immediately before each experiment.

Experimental Protocols

Protocol 1: Determining the Autofluorescence of this compound

Objective: To quantify the intrinsic fluorescence of this compound to avoid artifactual readings in fluorescence-based assays.

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Create a serial dilution of this compound in your cell culture medium to cover the range of concentrations used in your experiments (e.g., 0.1 µM to 100 µM).

  • Include a vehicle control (medium with the same final concentration of DMSO).

  • Dispense 100 µL of each dilution into the wells of a 96-well plate (in triplicate).

  • Read the plate on a fluorescence plate reader using the same excitation and emission wavelengths as your primary assay.

  • Subtract the fluorescence of the vehicle control from the this compound-containing wells to determine the net fluorescence of the compound.

Protocol 2: Validating Cell Viability Data with an Orthogonal Assay (Crystal Violet)

Objective: To obtain reliable cell viability data by using an assay method that is not susceptible to chemical interference from this compound.

Methodology:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, gently wash the cells with Phosphate Buffered Saline (PBS).

  • Fix the cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Add 100 µL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20 minutes at room temperature.

  • Gently wash the plate with deionized water until the water runs clear.

  • Air dry the plate completely.

  • Add 100 µL of a solubilizing agent (e.g., 10% acetic acid or methanol) to each well to dissolve the stain.

  • Read the absorbance at 570 nm on a plate reader.

Visualizations

Signaling Pathway Diagram

Eilatin_BCR_ABL_Pathway cluster_cell CML Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Grb2 Grb2/Sos BCR_ABL->Grb2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound This compound->BCR_ABL Inhibition

Caption: Putative mechanism of this compound action on the BCR-ABL signaling pathway.

Experimental Workflow Diagram

Artifact_Minimization_Workflow cluster_workflow Workflow for Minimizing this compound-Induced Artifacts Start Start: This compound Experiment Assay_Type Fluorescence-based assay? Start->Assay_Type Autofluorescence_Check Run Autofluorescence Control Assay_Type->Autofluorescence_Check Yes Viability_Assay Cell Viability Assay? Assay_Type->Viability_Assay No Artifact_Present Artifact Detected? Autofluorescence_Check->Artifact_Present Change_Fluorophore Switch to Spectrally Distinct Fluorophore Artifact_Present->Change_Fluorophore Yes Artifact_Present->Viability_Assay No Change_Fluorophore->Viability_Assay Tetrazolium_Check Using Tetrazolium Dye? Viability_Assay->Tetrazolium_Check Yes Solubility_Issue Precipitation Observed? Viability_Assay->Solubility_Issue No Orthogonal_Assay Use Orthogonal Assay (e.g., Crystal Violet) Tetrazolium_Check->Orthogonal_Assay Yes Tetrazolium_Check->Solubility_Issue No Orthogonal_Assay->Solubility_Issue Data_Analysis Analyze Data Solubility_Issue->Data_Analysis No Optimize_Solubility Optimize Stock Concentration & Final DMSO % Solubility_Issue->Optimize_Solubility Yes Optimize_Solubility->Data_Analysis

Caption: Troubleshooting workflow for identifying and mitigating this compound-induced artifacts.

Logical Relationship Diagram

Troubleshooting_Logic cluster_logic Decision Logic for Artifact Identification Observation Observed Anomaly Inconsistent Data High Background Unexpected Viability Possible_Causes Potential Causes Compound Autofluorescence Assay Interference Poor Solubility/Stability Observation:head->Possible_Causes:head Solutions Recommended Solutions Spectral Scan & Controls Orthogonal Assays Solubility Optimization Possible_Causes:c1->Solutions:s1 Possible_Causes:c2->Solutions:s2 Possible_Causes:c3->Solutions:s3

Caption: Logical relationships between experimental anomalies and troubleshooting solutions.

References

Validation & Comparative

Eilatin's Mechanism of Action in Chronic Myeloid Leukemia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanism of action of Eilatin with other therapeutic agents used in the treatment of Chronic Myeloid Leukemia (CML). Quantitative data is presented in structured tables, and key experimental protocols are provided. Signaling pathways and experimental workflows are visualized using diagrams generated with Graphviz to facilitate understanding.

Introduction to CML and Targeted Therapy

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a result of a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL1 kinase drives uncontrolled cell proliferation and is the primary target for CML therapies. The development of tyrosine kinase inhibitors (TKIs) has revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition for many patients.

This compound: A Marine Alkaloid with Anti-leukemic Properties

This compound is a novel marine alkaloid isolated from the Red Sea purple tunicate Eudistoma sp.[1]. Early in vitro studies have demonstrated its potential as an anti-leukemic agent against CML cells.

Mechanism of Action of this compound

The precise molecular mechanism of action of this compound in CML is not as extensively characterized as that of approved TKIs. However, available research indicates that this compound inhibits the proliferation of human myeloid progenitor cells (CFU-C) from CML patients in a dose-dependent manner[1]. Furthermore, treatment of CD34+ cells from CML patients with this compound has been shown to reduce the percentage of cells positive for the BCR/ABL fusion product, as detected by fluorescent in situ hybridization (FISH)[1]. This suggests that this compound's anti-proliferative effect is, at least in part, directed against the leukemic clone characterized by the Philadelphia chromosome. While direct inhibition of the BCR-ABL1 kinase has not been definitively demonstrated, the reduction in BCR/ABL signals points towards an interference with this critical oncogenic pathway. Further research is needed to elucidate the exact molecular target and signaling cascade affected by this compound.

Comparative Analysis with Other CML Therapeutics

The current standard of care for CML involves a range of TKIs with distinct mechanisms of action and target profiles. A non-TKI option, omacetaxine mepesuccinate, is also available for patients with resistance or intolerance to TKIs.

Tyrosine Kinase Inhibitors (TKIs)

TKIs are the cornerstone of CML therapy and are broadly classified based on their generation and binding mechanism.

  • First-Generation TKI (Imatinib): Imatinib was the first TKI approved for CML and acts as a competitive inhibitor at the ATP-binding site of the BCR-ABL1 kinase[2][3]. It stabilizes the inactive conformation of the kinase, thereby preventing the phosphorylation of downstream substrates involved in cell proliferation and survival[4].

  • Second-Generation TKIs (Dasatinib, Nilotinib, Bosutinib): These agents were developed to overcome imatinib resistance and exhibit greater potency against BCR-ABL1.

    • Dasatinib is a potent inhibitor of both the active and inactive conformations of the ABL kinase domain, and it also inhibits SRC family kinases[5][6][7].

    • Nilotinib is a derivative of imatinib with higher binding affinity for the inactive conformation of BCR-ABL1[8][9][10].

    • Bosutinib is a dual inhibitor of SRC and ABL kinases[11][12][13].

  • Third-Generation TKI (Ponatinib): Ponatinib is a pan-BCR-ABL1 inhibitor designed to be effective against all known single-point mutations, including the highly resistant T315I "gatekeeper" mutation[1][14][15][16]. It binds to the ATP-binding site of both wild-type and mutated BCR-ABL1.

  • Allosteric Inhibitor (Asciminib): Asciminib represents a novel class of CML therapy. Instead of competing with ATP, it binds to the myristoyl pocket of the ABL1 kinase domain[17][18][19][20][21]. This allosteric inhibition induces a conformational change that mimics the natural autoinhibitory regulation of the ABL1 kinase, leading to its inactivation.

Protein Synthesis Inhibitor
  • Omacetaxine Mepesuccinate: This agent is a reversible protein synthesis inhibitor[22][23][24][25][26]. It acts independently of direct BCR-ABL1 kinase binding by preventing the initial elongation step of protein synthesis, leading to a reduction in the levels of short-lived proteins, including BCR-ABL1.

Data Presentation

Table 1: Comparison of Mechanistic Properties of this compound and Other CML Therapeutics
DrugClassPrimary Target(s)Binding Site/Mechanism
This compound Marine AlkaloidUndetermined; affects BCR/ABL signalingUnknown
Imatinib 1st Gen. TKIBCR-ABL, c-KIT, PDGFRATP-binding site (inactive conformation)
Dasatinib 2nd Gen. TKIBCR-ABL, SRC family kinases, c-KIT, PDGFRATP-binding site (active and inactive conformations)
Nilotinib 2nd Gen. TKIBCR-ABL, c-KIT, PDGFRATP-binding site (inactive conformation)
Bosutinib 2nd Gen. TKIBCR-ABL, SRC family kinasesATP-binding site
Ponatinib 3rd Gen. TKIPan-mutant BCR-ABLATP-binding site
Asciminib Allosteric InhibitorBCR-ABLMyristoyl pocket
Omacetaxine Protein Synthesis InhibitorRibosomeA-site cleft
Table 2: Comparative Efficacy of Approved CML Therapeutics in Clinical Trials
DrugTrial/StudyPatient PopulationKey Efficacy EndpointResponse RateCitation(s)
Imatinib IRISNewly Diagnosed CP-CMLComplete Cytogenetic Response (CCyR) at 60 months87%[13][16]
Dasatinib DASISIONNewly Diagnosed CP-CMLMajor Molecular Response (MMR) at 5 years76%[1][26]
Nilotinib ENESTndNewly Diagnosed CP-CMLMMR at 12 months44% (300mg BID)[4][14][27]
Bosutinib BFORENewly Diagnosed CP-CMLMMR at 12 months47.2%[15][21][28]
Ponatinib PACER/I CP-CMLMajor Cytogenetic Response (MCyR) at 5 years82% (maintained)[3][8][22][24][29]
Asciminib ASC4FIRSTNewly Diagnosed CP-CMLMMR at 48 weeks67.7%[5][6][7][30][31]
Omacetaxine Phase II PooledR/I CP-CMLMCyR18%[2][12][20][25][32]

CP-CML: Chronic Phase Chronic Myeloid Leukemia; R/I: Resistant/Intolerant

Experimental Protocols

Colony-Forming Unit-Cell (CFU-C) Assay

This assay is used to quantify the proliferation of myeloid progenitor cells.

  • Cell Isolation: Mononuclear cells are isolated from the bone marrow or peripheral blood of CML patients and healthy donors using Ficoll-Paque density gradient centrifugation. CD34+ cells can be further enriched using immunomagnetic bead selection.

  • Cell Culture: Cells are plated in a semi-solid methylcellulose medium (e.g., MethoCult™) supplemented with a cocktail of hematopoietic growth factors (e.g., IL-3, IL-6, G-CSF, GM-CSF, SCF, and erythropoietin).

  • Drug Treatment: The drug of interest (e.g., this compound) is added to the culture medium at various concentrations. Control cultures receive the vehicle control.

  • Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 14 days.

  • Colony Counting: After 14 days, colonies (aggregates of >40 cells) are scored under an inverted microscope. Colony types (e.g., CFU-GM, BFU-E, CFU-GEMM) can be distinguished by their morphology.

  • Data Analysis: The number of colonies in treated cultures is compared to the number in control cultures to determine the percentage of inhibition.

Fluorescence In Situ Hybridization (FISH) for BCR-ABL1

This technique is used to detect the BCR-ABL1 gene fusion in interphase nuclei.

  • Cell Preparation: Isolated cells (e.g., CD34+ cells) are cultured and then harvested. The cells are treated with a hypotonic solution (e.g., 0.075 M KCl) to swell the nuclei and then fixed in a methanol:acetic acid solution (3:1).

  • Slide Preparation: The fixed cell suspension is dropped onto clean glass slides and air-dried.

  • Probe Hybridization: A dual-color, dual-fusion translocation probe specific for the BCR and ABL1 genes is applied to the slides. The slides are coverslipped and sealed. Denaturation of the probe and target DNA is performed by heating, followed by hybridization overnight in a humidified chamber at 37°C.

  • Post-Hybridization Washes: The slides are washed in a series of increasingly stringent salt solutions at an elevated temperature to remove non-specifically bound probes.

  • Counterstaining and Visualization: The slides are counterstained with a DNA-specific dye (e.g., DAPI) and viewed under a fluorescence microscope equipped with appropriate filters.

  • Signal Analysis: Normal cells will show two separate red (BCR) and two separate green (ABL1) signals. Cells with the t(9;22) translocation will show one red, one green, and two yellow (fusion) signals. The percentage of cells with the fusion signal is determined by scoring a minimum of 200 interphase nuclei.[33][34]

Mandatory Visualization

BCR_ABL1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL1 BCR-ABL1 (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL1->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL1->PI3K_AKT_mTOR Activates JAK_STAT JAK/STAT Pathway BCR_ABL1->JAK_STAT Activates Adhesion Altered Adhesion BCR_ABL1->Adhesion Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Decreased Apoptosis (Increased Survival) PI3K_AKT_mTOR->Survival JAK_STAT->Proliferation JAK_STAT->Survival TKI_Inhibition_Mechanisms cluster_ATP_Competitive ATP-Competitive Inhibition cluster_Allosteric Allosteric Inhibition cluster_Protein_Synthesis Protein Synthesis Inhibition Imatinib Imatinib ATP_Site ATP Binding Site Imatinib->ATP_Site Bind to Dasatinib Dasatinib Dasatinib->ATP_Site Bind to Nilotinib Nilotinib Nilotinib->ATP_Site Bind to Bosutinib Bosutinib Bosutinib->ATP_Site Bind to Ponatinib Ponatinib Ponatinib->ATP_Site Bind to BCR_ABL1 BCR-ABL1 Kinase Asciminib Asciminib Myristoyl_Pocket Myristoyl Pocket Asciminib->Myristoyl_Pocket Binds to Omacetaxine Omacetaxine Ribosome Ribosome Omacetaxine->Ribosome Binds to Experimental_Workflow cluster_Processing Sample Processing cluster_Assays In Vitro Assays start Patient Sample (Bone Marrow or Peripheral Blood) isolate_mnc Isolate Mononuclear Cells start->isolate_mnc enrich_cd34 Enrich for CD34+ Cells isolate_mnc->enrich_cd34 cfu_assay CFU-C Assay (with/without drug) enrich_cd34->cfu_assay fish_analysis FISH Analysis (for BCR-ABL1) enrich_cd34->fish_analysis end_cfu Quantify Myeloid Progenitor Cell Proliferation cfu_assay->end_cfu end_fish Determine Percentage of BCR-ABL1 Positive Cells fish_analysis->end_fish

References

Head-to-Head Comparison: Eilatin vs. Imatinib in Chronic Myeloid Leukemia (CML) Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results in the constitutively active BCR-ABL tyrosine kinase, a key driver of the disease. Imatinib, a potent and specific inhibitor of BCR-ABL, revolutionized CML treatment. This guide provides a head-to-head comparison of Imatinib with Eilatin, a novel marine alkaloid, on CML cells, based on available experimental data.

Executive Summary

Imatinib is a well-established therapeutic agent for CML with a clear mechanism of action targeting the BCR-ABL kinase. It effectively induces apoptosis and inhibits the proliferation of CML cells. This compound, a less-studied compound, has also demonstrated anti-leukemic activity against CML progenitor cells, reducing their proliferation and the presence of the BCR-ABL fusion gene. However, direct comparative studies are limited, and the precise mechanism of action for this compound remains to be fully elucidated. This guide summarizes the current experimental evidence for both compounds to aid researchers in understanding their respective activities and potential for further investigation.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data available for this compound and Imatinib on CML cells. It is important to note that the data for this compound is limited and has not been directly compared to Imatinib in the same studies.

Table 1: Inhibition of CML Progenitor Cell Proliferation

CompoundCell TypeAssayConcentrationInhibition (%)Citation
This compound CML Patient-Derived CFU-CColony-Forming Unit-Cell (CFU-C) Assay10⁻⁷ MStatistically significant inhibition (p < 0.05) compared to normal progenitors[1]
10⁻⁶ MStatistically significant inhibition (p < 0.05) compared to normal progenitors[1]
Imatinib CML Patient-Derived ProgenitorsLong-Term Culture-Initiating Cell (LTC-IC) Assay1.5 µMSignificant reduction in primitive CML progenitors[This is a representative finding from numerous studies on Imatinib]

Table 2: Effect on BCR-ABL in CML Cells

CompoundCell TypeAssayConcentrationEffectCitation
This compound CML Patient-Derived CD34+ cellsFluorescence In Situ Hybridization (FISH)10⁻⁷ MReduction of BCR/ABL fusion signals to 54.5 ± 5% after 16 hours[1]
Imatinib K562 (CML cell line)Western Blot (p-BCR-ABL)1 µM>90% reduction in BCR-ABL autophosphorylation[2][3]

Table 3: Induction of Apoptosis in CML Cells

CompoundCell TypeAssayObservationCitation
This compound CML CellsNot explicitly detailed in the primary study, but inhibition of proliferation suggests a role in inducing cell death.Further studies are needed to quantify apoptosis.[1]
Imatinib K562, LAMA-84 (CML cell lines), Primary CML CD34+ cellsFlow Cytometry (Annexin V/PI staining)Induces apoptosis in a dose- and time-dependent manner.[4][5]

Mechanism of Action

Imatinib

Imatinib is a potent and selective inhibitor of the BCR-ABL tyrosine kinase.[6] It competitively binds to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of its downstream substrates.[7] This blockade of BCR-ABL activity inhibits the pro-proliferative and anti-apoptotic signaling pathways driven by the oncoprotein, leading to cell cycle arrest and apoptosis in CML cells.[6]

This compound

The precise mechanism of action for this compound in CML cells is not yet fully understood. The available data shows that it reduces the presence of the BCR-ABL fusion signal, suggesting it may interfere with the survival of Philadelphia chromosome-positive cells.[1] However, it is not confirmed whether this compound directly inhibits the BCR-ABL kinase activity in the same manner as Imatinib. Its chemical structure, a polycyclic aromatic alkaloid, suggests it could have multiple cellular targets.

Experimental Protocols

Colony-Forming Unit-Cell (CFU-C) Assay

This assay is used to measure the proliferation and differentiation of hematopoietic progenitor cells.

  • Cell Isolation: Mononuclear cells are isolated from the bone marrow or peripheral blood of CML patients using Ficoll-Paque density gradient centrifugation. CD34+ cells can be further enriched using immunomagnetic beads.

  • Cell Culture: Cells are plated in a semi-solid methylcellulose-based medium (e.g., MethoCult™) supplemented with a cocktail of cytokines to support the growth of myeloid colonies (CFU-GM, BFU-E, and CFU-GEMM).

  • Drug Treatment: this compound or Imatinib at various concentrations is added to the culture medium at the time of plating.

  • Incubation: Plates are incubated at 37°C in a humidified atmosphere with 5% CO₂ for 14 days.

  • Colony Scoring: The number of colonies is counted using an inverted microscope. A colony is typically defined as a cluster of 40 or more cells. The percentage of inhibition is calculated relative to untreated control cultures.

Fluorescence In Situ Hybridization (FISH) for BCR-ABL1

This technique is used to detect and quantify the presence of the BCR-ABL1 gene fusion in cells.

  • Cell Preparation: CD34+ cells are isolated and cultured. After treatment with the respective drugs, cells are harvested and fixed.

  • Probe Hybridization: A dual-color, dual-fusion translocation probe specific for the BCR and ABL1 genes is applied to the fixed cells on a microscope slide. The slide is then heated to denature the DNA and incubated to allow the probes to hybridize to their target sequences.

  • Washing and Counterstaining: The slides are washed to remove unbound probes, and the cell nuclei are counterstained with DAPI.

  • Microscopy and Analysis: The slides are visualized using a fluorescence microscope. In cells with the t(9;22) translocation, the red (ABL1) and green (BCR) signals will appear co-localized, creating a yellow or fusion signal. The percentage of cells with the fusion signal is determined by counting a minimum of 200 interphase nuclei.[8]

Western Blot for Phospho-BCR-ABL

This method is used to assess the inhibition of BCR-ABL kinase activity by measuring its autophosphorylation.

  • Cell Lysis: CML cells (e.g., K562) are treated with Imatinib for a specified time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a tyrosine residue in BCR-ABL (e.g., anti-phospho-Abl (Tyr245)). A separate blot is probed with an antibody for total BCR-ABL as a loading control.

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Visualizations

Imatinib_Mechanism_of_Action cluster_kinase Kinase Activity BCR_ABL BCR-ABL Kinase (Constitutively Active) p_Substrate Phosphorylated Substrate BCR_ABL->p_Substrate Phosphorylation ATP ATP ATP->BCR_ABL Imatinib Imatinib Imatinib->BCR_ABL Inhibits ATP Binding Substrate Downstream Substrate Proliferation Cell Proliferation & Survival p_Substrate->Proliferation Apoptosis Inhibition of Apoptosis p_Substrate->Apoptosis CML_Progression CML Progression Proliferation->CML_Progression Apoptosis->CML_Progression

Caption: Imatinib's mechanism of action in CML cells.

Experimental_Workflow_CFU_Assay start Isolate Mononuclear Cells (CML Patient Sample) plate_cells Plate cells in Methylcellulose Medium start->plate_cells add_drug Add this compound or Imatinib plate_cells->add_drug incubate Incubate for 14 days (37°C, 5% CO2) add_drug->incubate count_colonies Count Colonies (Inverted Microscope) incubate->count_colonies analyze Analyze Inhibition of Progenitor Proliferation count_colonies->analyze

Caption: Workflow for the Colony-Forming Unit (CFU) Assay.

Eilatin_Hypothesized_Pathway This compound This compound Unknown_Target Unknown Cellular Target(s) This compound->Unknown_Target Downstream_Effects Downstream Signaling (Speculative) Unknown_Target->Downstream_Effects BCR_ABL_Signal Reduced BCR-ABL Fusion Signal (FISH) Downstream_Effects->BCR_ABL_Signal Leads to Proliferation_Inhibition Inhibition of CFU-C Proliferation Downstream_Effects->Proliferation_Inhibition Leads to CML_Cell_Suppression Suppression of CML Progenitor Cells BCR_ABL_Signal->CML_Cell_Suppression Proliferation_Inhibition->CML_Cell_Suppression

Caption: Hypothesized pathway for this compound's effect on CML cells.

Conclusion

Imatinib remains the gold standard for CML treatment, with a well-defined mechanism of action directly targeting the BCR-ABL kinase. Its efficacy in inhibiting CML cell proliferation and inducing apoptosis is extensively documented. This compound is an intriguing novel compound that demonstrates significant anti-leukemic effects on primary CML progenitor cells. The reduction in the BCR-ABL fusion signal upon this compound treatment is a promising finding.

However, a direct comparison of the potency and efficacy of this compound and Imatinib is not yet possible due to the limited data on this compound. Future research should focus on elucidating the precise molecular mechanism of this compound, including whether it directly inhibits the BCR-ABL kinase, and on conducting direct comparative studies with established tyrosine kinase inhibitors like Imatinib. Such studies will be crucial in determining the potential of this compound as a future therapeutic agent for CML, either as a standalone treatment or in combination with existing therapies.

References

Eilatin and its Analogs: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Eilatin, a heptacyclic marine alkaloid isolated from the purple tunicate Eudistoma sp., has garnered attention for its potent antileukemic properties. As a member of the pyridoacridine class of alkaloids, this compound's complex aromatic structure is foundational to its biological activity. This guide provides a comprehensive overview of the known structure-activity relationships of this compound, offering a comparative analysis based on available experimental data. Due to a scarcity of publicly available research on a series of this compound analogs, this guide will focus on the biological activity of the parent compound, this compound, and draw broader structure-activity relationship (SAR) insights from the wider class of pyridoacridine alkaloids.

Biological Activity of this compound

The primary reported biological activity of this compound is its inhibitory effect on the proliferation of cancer cells, particularly in the context of Chronic Myeloid Leukemia (CML).[1] The table below summarizes the key experimental findings.

CompoundCell Line/TargetAssayConcentrationObserved Effect
This compoundChronic Myeloid Leukemia (CML) progenitor cells (CFU-C)In vitro proliferation assay10⁻⁷ M and 10⁻⁶ MStatistically significant inhibition of proliferation compared to normal progenitor cells.[1]
This compoundCD34+ cells from CML patientsLiquid culture proliferation and CFU-C content10⁻⁷ MMarked inhibition of proliferation and reduction in CFU-C content.[1]
This compoundCD34+ cells from CML patientsFluorescence In Situ Hybridization (FISH)10⁻⁷ MReduction in the level of BCR/ABL fusion signals from 94.6% to 54.5%.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antileukemic activity.

In Vitro Proliferation Assay of CML Progenitor Cells (CFU-C)
  • Cell Isolation: Myeloid progenitor cells (CFU-C) are isolated from the bone marrow of CML patients and normal individuals. CD34+ cells are selected as a marker for hematopoietic stem and progenitor cells.

  • Compound Exposure: The isolated cells are exposed to varying concentrations of this compound (e.g., 10⁻⁷ M and 10⁻⁶ M) for a specified period, typically 16 hours. Control groups include cells treated with a vehicle control and other known antileukemic agents like interferon-alpha (IFN-alpha) and cytosine arabinoside (Ara-C) for comparison.

  • Colony Formation Assay: After exposure, the cells are washed and plated in a semi-solid medium (e.g., methylcellulose) supplemented with growth factors to promote colony formation.

  • Incubation and Quantification: The plates are incubated for 14 days to allow for the growth of colonies. The number of colonies (CFU-C) is then counted and compared between the treated and control groups to determine the percentage of survival and inhibition of proliferation.[1]

Detection of BCR/ABL Fusion Product by Fluorescence In Situ Hybridization (FISH)
  • Cell Preparation: CD34+ cells from CML patients are cultured in a liquid medium. Following a 7-day growth period, the cells are harvested.

  • Compound Treatment: The cultured CD34+ cells are exposed to this compound (10⁻⁷ M) for 16 hours.

  • Slide Preparation: After treatment, the cells are harvested, fixed, and dropped onto microscope slides. The slides are aged, typically overnight at 65°C.

  • Hybridization: A dual-color, dual-fusion FISH probe specific for the BCR and ABL1 genes is applied to the slides. The chromosomal DNA and the probe are co-denatured and then hybridized overnight at 37°C.[2][3]

  • Washing and Counterstaining: The slides are washed to remove any unbound probe, and the nuclei are counterstained with a DNA-specific dye like DAPI.

  • Microscopy and Analysis: The slides are visualized using a fluorescence microscope. The number of cells showing the BCR-ABL1 fusion signal (typically appearing as a yellow or co-localized red and green signal) is counted and expressed as a percentage of the total number of cells analyzed.[2][4]

Structure-Activity Relationship of Pyridoacridine Alkaloids

  • Planar Aromatic System: The extensive, planar polycyclic aromatic ring system is a hallmark of pyridoacridine alkaloids and is essential for their ability to intercalate into DNA. This intercalation is a primary mechanism of their cytotoxic action.

  • Nitrogen Heterocycles: The embedded nitrogen atoms in the pyridine and acridine rings are crucial for the biological activity. They can participate in hydrogen bonding and other interactions with biological targets.

Experimental Workflow for Evaluating this compound's Anti-Leukemic Activity

Eilatin_Anti_Leukemia_Workflow cluster_cell_source Cell Source cluster_cell_isolation Cell Isolation cluster_treatment Treatment cluster_assays Biological Assays cluster_endpoints Endpoints CML_patients CML Patients (Bone Marrow/Peripheral Blood) isolate_progenitors Isolate Myeloid Progenitor Cells (CFU-C) CML_patients->isolate_progenitors isolate_cd34 Isolate CD34+ Cells CML_patients->isolate_cd34 Normal_donors Normal Donors (Bone Marrow) Normal_donors->isolate_progenitors treat_this compound Expose to this compound (10⁻⁷ M) isolate_progenitors->treat_this compound isolate_cd34->treat_this compound proliferation_assay In Vitro Proliferation Assay (CFU-C Counting) treat_this compound->proliferation_assay fish_assay BCR/ABL Fusion Detection (FISH) treat_this compound->fish_assay inhibition Inhibition of Proliferation proliferation_assay->inhibition bcr_abl_reduction Reduction of BCR/ABL Signals fish_assay->bcr_abl_reduction

Caption: Workflow for assessing the anti-leukemic effects of this compound.

References

Eilatin: A Comparative Analysis of a Novel Marine Alkaloid in the Context of BCR-ABL Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Eilatin, a novel marine alkaloid, and its potential role in targeting the BCR-ABL signaling pathway, a critical driver in Chronic Myeloid Leukemia (CML). While research on this compound is in its preliminary stages and predates the advent of targeted tyrosine kinase inhibitors (TKIs), this document synthesizes the available data and contrasts it with the well-established effects of Imatinib, the first-generation BCR-ABL inhibitor. This comparison aims to offer a valuable perspective on a potential therapeutic agent and highlight the evolution of CML treatment strategies.

The BCR-ABL Signaling Pathway: A Driver of Malignancy

The Philadelphia chromosome, a hallmark of CML, results from a reciprocal translocation between chromosomes 9 and 22, leading to the formation of the BCR-ABL fusion gene.[1][2] This oncogene encodes a constitutively active BCR-ABL tyrosine kinase, which dysregulates several downstream signaling pathways crucial for cell proliferation, differentiation, and survival.[3] Key pathways activated by BCR-ABL include the RAS/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway, all of which contribute to the malignant phenotype of CML cells.[3] Inhibition of this aberrant kinase activity is the cornerstone of modern CML therapy.[1][2]

BCR_ABL_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K JAK JAK BCR_ABL->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation This compound This compound (Proposed Inhibition) This compound->Proliferation Imatinib Imatinib (ATP-Competitive Inhibition) Imatinib->BCR_ABL

Figure 1: Simplified BCR-ABL signaling pathway and points of inhibition.

Comparative Efficacy: this compound vs. Imatinib

Direct comparative studies between this compound and Imatinib have not been conducted, as research on this compound predates the development of Imatinib. The available data for this compound is based on its effects on the proliferation of CML progenitor cells, while Imatinib's efficacy is well-documented through extensive preclinical and clinical trials targeting the BCR-ABL kinase directly.

InhibitorTarget/Mechanism of ActionCell Lines/Patient SamplesKey FindingsReference
This compound Inhibition of proliferation of myeloid progenitor cells (specific mechanism on BCR-ABL not defined)Primary myeloid progenitor cells from CML patients (chronic and blastic phase)Dose-dependent inhibition of CFU-C proliferation. Statistically significant reduction in survival of CML progenitors compared to normal progenitors. Reduction in BCR/ABL fusion signals detected by FISH.[4]
Imatinib ATP-competitive inhibitor of the BCR-ABL tyrosine kinaseK562, Ba/F3-p210, primary CML cellsPotent inhibition of BCR-ABL kinase activity (IC50 ~250-500 nM). Induction of apoptosis in BCR-ABL positive cells. High rates of hematologic and cytogenetic remission in CML patients.[5][6][7]

Experimental Protocols

Detailed experimental protocols for the study of this compound are limited to the information available in the 1995 publication. The following represents a generalized workflow for the evaluation of a novel compound against CML cells, incorporating methodologies that would be standard today for a more comprehensive analysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Hypothetical for this compound) Cell_Culture CML Cell Lines (e.g., K562) Primary Patient Samples Compound_Treatment Treat with this compound or Comparative Inhibitor (e.g., Imatinib) Cell_Culture->Compound_Treatment Proliferation_Assay Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) Compound_Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Kinase_Assay BCR-ABL Kinase Activity Assay (e.g., Western Blot for p-CrkL) Compound_Treatment->Kinase_Assay FISH_Analysis FISH for BCR-ABL Fusion Gene Compound_Treatment->FISH_Analysis Animal_Model CML Mouse Model Proliferation_Assay->Animal_Model Treatment_Regimen Administer Compound Animal_Model->Treatment_Regimen Efficacy_Evaluation Monitor Tumor Burden & Survival Treatment_Regimen->Efficacy_Evaluation Toxicity_Assessment Assess Side Effects Treatment_Regimen->Toxicity_Assessment

References

In Vivo Validation of Eilatin's Anti-Leukemic Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Absence of In Vivo Data for Eilatin Necessitates Comparison with Established and Marine-Derived Agents

As of December 2025, a thorough review of published scientific literature reveals no available in vivo studies validating the anti-leukemic activity of this compound, a marine alkaloid isolated from the tunicate Eudistoma sp., in animal models. The existing research on this compound's anti-leukemic properties is limited to in vitro studies, primarily from the mid-1990s. These studies demonstrated that this compound inhibits the proliferation of chronic myeloid leukemia (CML) cells and reduces the levels of the BCR/ABL fusion protein, a key driver of CML.[1] However, without in vivo data, the therapeutic potential of this compound in a whole-organism context, including its efficacy, pharmacokinetics, and safety profile, remains unknown.

To provide a framework for the potential in vivo evaluation of this compound, this guide presents a comparative analysis of two other anti-leukemic agents with available in vivo data: Cytarabine, a standard-of-care chemotherapy for acute myeloid leukemia (AML), and Trabectedin, another marine-derived compound with anti-cancer properties. This comparison aims to offer researchers, scientists, and drug development professionals a benchmark for assessing the potential of this compound, should in vivo studies be undertaken in the future.

Comparative In Vivo Efficacy of Anti-Leukemic Agents

The following tables summarize quantitative data from preclinical in vivo studies of Cytarabine and Trabectedin in mouse xenograft models of leukemia. It is crucial to note that these studies were not conducted in a head-to-head comparison and experimental conditions may vary.

Table 1: In Vivo Efficacy of Cytarabine in an AML Xenograft Model

ParameterVehicle ControlCytarabineReference
Animal Model NOD/SCID miceNOD/SCID mice[2]
Cell Line MV4-11 (AML)MV4-11 (AML)[2]
Treatment Regimen Vehicle10 mg/kg/day, i.p., for 5 days[2]
Tumor Growth Progressive tumor growthSignificant control of tumor growth[2]
Tumor Volume (end of study) Data not specifiedSignificantly reduced compared to control[2]
Tumor Weight (end of study) Data not specifiedSignificantly reduced compared to control[2]

Table 2: In Vivo Efficacy of Trabectedin in a CLL Xenograft Model

ParameterVehicle ControlTrabectedinReference
Animal Model Rag2-/-γc-/- miceRag2-/-γc-/- mice
Cell Line MEC-1 (CLL)MEC-1 (CLL)
Treatment Regimen Saline buffer, i.v.0.15 mg/kg, i.v., on days 11 and 18
Median Survival ~25 days~35 days
Tumor Burden (% hCD19+ cells in peripheral blood) Increased over timeSignificantly reduced compared to control
Tumor Burden (absolute number of hCD19+ cells in spleen) HighSignificantly reduced compared to control

Experimental Protocols

Detailed methodologies are essential for the replication and validation of preclinical findings. Below are representative experimental protocols for in vivo studies with Cytarabine and a proposed protocol for a future study on this compound.

Experimental Protocol: Cytarabine in an AML Xenograft Mouse Model

This protocol is based on methodologies described in studies evaluating the in vivo efficacy of Cytarabine in AML xenograft models.[2][3]

  • Cell Culture: Human AML cell line MV4-11 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female NOD/SCID mice, 6-8 weeks old, are used. Animals are housed in a pathogen-free environment.

  • Xenograft Establishment: 5 x 106 MV4-11 cells in 100 µL of PBS are injected subcutaneously into the flank of each mouse. Tumor growth is monitored by caliper measurements.

  • Treatment: When tumors reach a volume of approximately 100-200 mm³, mice are randomized into treatment and control groups. The treatment group receives Cytarabine at a dose of 10 mg/kg/day administered intraperitoneally (i.p.) for 5 consecutive days. The control group receives a corresponding volume of the vehicle (e.g., saline).

  • Efficacy Evaluation: Tumor volume is measured every 2-3 days. At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Statistical Analysis: Differences in tumor volume and weight between the treatment and control groups are analyzed using appropriate statistical tests, such as a t-test.

Proposed Experimental Protocol: this compound in a CML Xenograft Mouse Model

This hypothetical protocol is designed to assess the in vivo anti-leukemic activity of this compound based on its in vitro profile against CML cells.

  • Cell Culture: Human CML cell line K562 is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, are used.

  • Xenograft Establishment: 1 x 107 K562 cells in 200 µL of PBS are injected intravenously (i.v.) via the tail vein to establish a disseminated leukemia model.

  • Treatment: A week after cell injection, mice are randomized into treatment and control groups. The treatment group will receive this compound at various doses (e.g., 1, 5, and 25 mg/kg) administered via an appropriate route (e.g., i.p. or i.v.) on a defined schedule (e.g., daily for 5 days or twice weekly for 3 weeks). The control group will receive the vehicle. A positive control group treated with a standard CML drug like Imatinib could also be included.

  • Efficacy Evaluation: Disease progression is monitored by assessing the percentage of human CD45+ cells in peripheral blood weekly via flow cytometry. Survival of the mice is monitored daily. At the study endpoint, bone marrow and spleen are harvested to determine leukemic cell infiltration.

  • Statistical Analysis: Survival data will be analyzed using Kaplan-Meier curves and the log-rank test. Differences in leukemic cell burden in blood, bone marrow, and spleen will be analyzed using appropriate statistical tests.

Signaling Pathways and Experimental Workflows

Visualizing the molecular mechanisms and experimental processes can aid in understanding the rationale behind these studies.

Eilatin_Hypothetical_Signaling_Pathway This compound This compound BCR_ABL BCR-ABL Oncogenic Kinase This compound->BCR_ABL Inhibition Downstream_Signaling Downstream Signaling (e.g., STAT5, PI3K/AKT) BCR_ABL->Downstream_Signaling Apoptosis Apoptosis BCR_ABL->Apoptosis Promotion Proliferation Leukemic Cell Proliferation Downstream_Signaling->Proliferation Survival Leukemic Cell Survival Downstream_Signaling->Survival

Caption: Hypothetical signaling pathway for this compound's anti-leukemic activity.

In_Vivo_Xenograft_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis Leukemia_Cells Culture Leukemia Cell Line Harvest_Cells Harvest & Prepare Cell Suspension Leukemia_Cells->Harvest_Cells Cell_Injection Inject Cells (Subcutaneous or IV) Harvest_Cells->Cell_Injection Animal_Model Immunodeficient Mouse Model Animal_Model->Cell_Injection Tumor_Development Allow Tumor/ Leukemia to Establish Cell_Injection->Tumor_Development Randomization Randomize Mice into Groups Tumor_Development->Randomization Treatment Administer Treatment (Drug vs. Vehicle) Randomization->Treatment Monitoring Monitor Tumor Growth & Animal Health Treatment->Monitoring Endpoint Study Endpoint (e.g., Tumor Size, Survival) Monitoring->Endpoint Data_Collection Collect Data & Samples (Tumor, Blood, Tissues) Endpoint->Data_Collection Data_Analysis Analyze & Interpret Results Data_Collection->Data_Analysis

Caption: General workflow for an in vivo leukemia xenograft study.

Conclusion

The absence of in vivo data for this compound represents a significant gap in our understanding of its potential as an anti-leukemic agent. While its in vitro activity against CML cells is noted, this does not guarantee efficacy or safety in a complex biological system. The provided data on Cytarabine and Trabectedin serve as a valuable reference for the types of preclinical in vivo studies and endpoints that are necessary to evaluate a novel anti-leukemic compound. Future research on this compound should prioritize well-designed in vivo studies in relevant animal models to determine if its in vitro promise translates into a viable therapeutic strategy.

References

Eilatin and Chronic Myeloid Leukemia: An Overview in the Context of Modern Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in research directly comparing the marine alkaloid Eilatin with current standard-of-care therapies for Chronic Myeloid Leukemia (CML). While early studies showed this compound's potential in inhibiting CML progenitor cells, there is a notable absence of published cross-resistance studies with modern tyrosine kinase inhibitors (TKIs) such as Imatinib, Dasatinib, Nilotinib, and Ponatinib. This lack of data prevents a direct, evidence-based comparison of this compound's efficacy in the context of TKI-resistant CML.

This compound: An Early Look at a Marine Compound

This compound, a novel marine alkaloid isolated from the Red Sea purple tunicate Eudistoma sp., demonstrated anti-leukemic effects against Philadelphia chromosome-positive (Ph+) cells in vitro in a 1995 study. The research indicated that this compound inhibited the proliferation of myeloid progenitor cells from CML patients in a dose-dependent manner. Furthermore, it was shown to reduce the detection of the BCR/ABL fusion product, the hallmark of CML, in CD34+ cells from CML patients.[1] The study compared this compound's effects to interferon-alpha (IFN-alpha) and cytosine arabinoside (Ara-C), which were standard treatments for CML at the time.[1]

However, the mechanism of action of this compound in CML cells has not been fully elucidated in publicly available research. While some marine alkaloids are known to induce apoptosis, act as topoisomerase inhibitors, or affect DNA damage response pathways, specific studies detailing this compound's molecular interactions within CML cells are not available.[2][3][4][5] Without a clear understanding of its mechanism, it is difficult to predict its potential for cross-resistance with TKIs that specifically target the ATP-binding site of the BCR-ABL kinase.

Current CML Therapies and the Challenge of Resistance

The treatment of CML has been revolutionized by the development of BCR-ABL tyrosine kinase inhibitors. These drugs have transformed CML from a fatal disease into a manageable chronic condition for many patients.[6]

Key CML Therapies:

  • Imatinib (Gleevec®): The first-generation TKI that set the standard for targeted CML therapy.[6]

  • Second-Generation TKIs (Dasatinib, Nilotinib, Bosutinib): Developed to be more potent than Imatinib and to overcome some mechanisms of resistance.[7][8]

  • Third-Generation TKI (Ponatinib): Designed to be effective against many TKI-resistant mutations, including the highly resistant T315I mutation.

Resistance to TKIs remains a significant clinical challenge. The most common mechanism of acquired resistance is the development of point mutations in the BCR-ABL kinase domain, which can interfere with TKI binding. The T315I mutation, often called the "gatekeeper" mutation, confers resistance to most currently available TKIs except for Ponatinib. Other resistance mechanisms include BCR-ABL gene amplification and activation of alternative signaling pathways.

The Unanswered Question: this compound and TKI Cross-Resistance

To date, no published studies have investigated the efficacy of this compound on CML cells that have developed resistance to Imatinib or other TKIs. Therefore, it is unknown whether this compound could be effective in patients who have failed TKI therapy. To establish a lack of cross-resistance, studies would need to assess the activity of this compound in CML cell lines harboring various BCR-ABL mutations, including the T315I mutation.

Experimental Approaches to Studying Cross-Resistance

Evaluating the potential for cross-resistance between this compound and existing CML therapies would require a series of preclinical studies. A typical experimental workflow for such an investigation is outlined below.

G cluster_0 Cell Line Preparation cluster_1 Drug Treatment cluster_2 Cytotoxicity and Viability Assays cluster_3 Data Analysis sensitive TKI-Sensitive CML Cell Lines (e.g., K562) eilatin_treat Treat with varying concentrations of this compound sensitive->eilatin_treat tki_treat Treat with varying concentrations of TKIs (Imatinib, Dasatinib, etc.) sensitive->tki_treat resistant TKI-Resistant CML Cell Lines (e.g., K562-R, cells with T315I mutation) resistant->eilatin_treat resistant->tki_treat mtt MTT/MTS Assay eilatin_treat->mtt trypan Trypan Blue Exclusion eilatin_treat->trypan tki_treat->mtt tki_treat->trypan ic50 Calculate IC50 values mtt->ic50 trypan->ic50 compare Compare IC50 values between sensitive and resistant cell lines ic50->compare

A general experimental workflow for assessing drug cross-resistance in CML cell lines.

BCR-ABL Signaling Pathway

The primary target of current CML therapies is the constitutively active BCR-ABL tyrosine kinase. This oncoprotein drives the proliferation and survival of leukemia cells through the activation of several downstream signaling pathways. Understanding this pathway is crucial for appreciating the mechanism of action of TKIs.

BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Adhesion BCR_ABL->Adhesion Proliferation Increased Cell Proliferation RAS_RAF->Proliferation PI3K_AKT->Proliferation Apoptosis Decreased Apoptosis (Cell Survival) PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Simplified diagram of the BCR-ABL signaling pathway in Chronic Myeloid Leukemia.

Conclusion

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Eilatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical operational guidance for the safe handling and disposal of Eilatin, a marine alkaloid with antineoplastic properties. Given the cytotoxic nature of antineoplastic agents, strict adherence to these procedures is essential to ensure personnel safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous chemical with cytotoxic characteristics.

Core Principles of this compound Waste Management

All materials that have come into contact with this compound are to be considered contaminated and must be managed as hazardous waste. This includes unused or expired this compound, contaminated personal protective equipment (PPE), laboratory consumables, and cleaning materials. The disposal of hazardous pharmaceutical waste is regulated, and it is prohibited to dispose of such waste via standard drains or toilets.[1]

Data Presentation: this compound Waste Classification and Disposal

Waste CategoryDescriptionDisposal Container
Trace this compound Waste Items contaminated through contact with this compound, such as empty syringes, vials, gloves, gowns, and IV bags. These items are considered "empty" but may contain residual amounts of the substance.Yellow, puncture-resistant sharps container specifically designated for trace chemotherapy waste.[2][3]
Bulk this compound Waste Unused or expired this compound, partially full vials or syringes, and materials used to clean up significant spills. Any container with pourable or scrapable amounts of this compound is considered bulk waste.Black, RCRA-approved hazardous waste container. These are specifically for "bulk" or "raw" chemotherapy waste.[2]
This compound-Contaminated Sharps Needles, scalpels, and other sharp instruments that are contaminated with this compound.Yellow sharps container designated for chemotherapy waste. If the sharp contains bulk this compound waste, it should be disposed of in the black RCRA container.[2][3]
Liquid this compound Waste Solutions containing this compound. These are not to be disposed of down the drain.Sealed, leak-proof containers within the black RCRA hazardous waste bin. Do not mix with other chemical waste streams.[2]
Contaminated PPE Gowns, double gloves, and other protective wear used during the handling of this compound.Yellow trace chemotherapy waste container, unless grossly contaminated, in which case it should be treated as bulk waste.[4]

Experimental Protocol: Decontamination of Surfaces Following this compound Use

This protocol details the steps for cleaning and decontaminating laboratory surfaces after handling this compound to neutralize its hazardous properties.

Materials:

  • Low-lint wipes

  • Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)

  • 70% Isopropyl Alcohol (IPA)

  • Sterile water

  • Appropriate hazardous waste containers (yellow and black bins)

  • Full personal protective equipment (PPE), including two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection.

Procedure:

  • Preparation: Ensure all required PPE is worn before initiating the decontamination process.

  • Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution. Wipe the entire surface in overlapping, unidirectional strokes, moving from the cleanest to the most contaminated areas. Dispose of the wipe in the designated hazardous waste container.[1]

  • Rinsing: Moisten a new wipe with sterile water to remove any residual detergent. Wipe the surface using the same unidirectional technique and dispose of the wipe.

  • Disinfection/Final Decontamination (Alcohol): With a new wipe moistened with 70% IPA, wipe the surface again using the same method. This step aids in disinfection and the removal of any remaining chemical residues. Allow the surface to air dry completely.[1]

  • Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them in the appropriate hazardous waste container. Remove the gown, followed by the inner pair of gloves, disposing of each item in the designated container.[1]

Visualization of this compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste contaminated with this compound.

Eilatin_Disposal_Workflow start This compound Waste Generated is_sharp Is the item sharp? start->is_sharp is_empty Is the container empty (trace contamination)? is_sharp->is_empty No yellow_sharps Dispose in Yellow Trace Chemo Sharps Container is_sharp->yellow_sharps Yes is_liquid Is the waste liquid? is_empty->is_liquid No yellow_container Dispose in Yellow Trace Chemo Waste Container is_empty->yellow_container Yes is_ppe Is it contaminated PPE? is_liquid->is_ppe No liquid_waste Collect in sealed container, place in Black RCRA Bin is_liquid->liquid_waste Yes black_container Dispose in Black RCRA Bulk Chemo Waste Container is_ppe->black_container No (Grossly Contaminated) is_ppe->yellow_container Yes

Caption: this compound Waste Disposal Decision Tree.

References

Essential Safety and Handling Protocols for Eilatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical guidance for the handling and disposal of Eilatin, a novel heptacyclic aromatic alkaloid with potential antineoplastic properties.[1] Given its cytotoxic potential, this compound must be handled with the utmost care in a controlled laboratory environment. The following procedural steps are designed to minimize exposure risk and ensure safe disposal.

Hazard Assessment and Data Summary

As a novel compound, comprehensive quantitative data on the specific toxicological properties of this compound are not widely available. However, based on its classification as a pyridoacridine alkaloid and its observed antileukemic effects, it should be treated as a potent and potentially hazardous substance.[1][2] Researchers must exercise caution and assume cytotoxicity.

The following table outlines the necessary quantitative data that should be obtained from a comprehensive Safety Data Sheet (SDS) or other reliable source before commencing work with this compound.

Data PointValueSource
LD50 (Oral, Rat) Data Not AvailableTo be sourced
LD50 (Dermal, Rabbit) Data Not AvailableTo be sourced
Permissible Exposure Limit (PEL) Data Not AvailableTo be sourced
Short-Term Exposure Limit (STEL) Data Not AvailableTo be sourced
Carcinogenicity Data Not AvailableTo be sourced
Mutagenicity Data Not AvailableTo be sourced
Teratogenicity Data Not AvailableTo be sourced

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to prevent dermal, ocular, and respiratory exposure.

I. Pre-Operational PPE Checklist
  • Primary Gloves: Nitrile gloves (ensure compatibility with the solvent used to dissolve this compound).

  • Secondary Gloves: A second pair of nitrile or thicker chemical-resistant gloves (e.g., neoprene or butyl rubber) should be worn over the primary pair.

  • Laboratory Coat: A disposable, back-closing laboratory coat with knit cuffs is required.

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashes, a full-face shield should be worn in addition to goggles.

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (a combination cartridge is recommended) must be used when handling this compound powder or preparing solutions outside of a certified chemical fume hood.

II. Donning and Doffing Procedure

A strict protocol for donning and doffing PPE is critical to prevent cross-contamination. Always don PPE before entering the designated handling area and doff it before exiting.

Donning Sequence:

  • Lab coat

  • Inner gloves

  • Respirator (if required)

  • Goggles/Face shield

  • Outer gloves

Doffing Sequence (to minimize contamination):

  • Outer gloves (dispose of as hazardous waste)

  • Goggles/Face shield

  • Lab coat (turn inside out as it is removed and dispose of as hazardous waste)

  • Inner gloves (dispose of as hazardous waste)

  • Respirator (if worn)

Operational and Disposal Plans

Experimental Workflow for Handling this compound

All manipulations of this compound, including weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific area within the laboratory for this compound handling.

    • Cover the work surface with absorbent, plastic-backed paper.

    • Assemble all necessary equipment (e.g., vials, pipettes, solvents, waste containers) within the chemical fume hood before introducing this compound.

  • Weighing (if handling powder):

    • Use a dedicated, calibrated analytical balance inside the fume hood.

    • Handle the container of this compound with care to avoid generating airborne dust.

    • Use anti-static weighing paper or a weigh boat.

  • Reconstitution/Dilution:

    • Slowly add the desired solvent to the vial containing this compound.

    • Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.

  • Post-Handling:

    • Wipe down all surfaces within the fume hood with an appropriate deactivating solution (e.g., a high pH solution, if compatible with the stability of this compound, or a suitable solvent followed by a detergent solution), followed by a water rinse.

    • Dispose of all contaminated disposable materials in a designated hazardous waste container.

Waste Disposal Plan

All waste generated from the handling of this compound is to be considered hazardous.

  • Solid Waste:

    • Includes contaminated gloves, lab coats, absorbent paper, pipette tips, and vials.

    • Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container. The label should include "Hazardous Waste," "Cytotoxic Agent," and the name "this compound."

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Disposal:

    • Dispose of all this compound waste through your institution's hazardous waste management program.[3][4] Follow all federal, state, and local regulations.[3]

Logical Workflow for Safe Handling of this compound

Eilatin_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase Prep 1. Designate Handling Area PPE 2. Don Full PPE Prep->PPE Hood_Prep 3. Prepare Chemical Fume Hood PPE->Hood_Prep Weigh 4. Weigh this compound Powder Hood_Prep->Weigh Begin Handling Reconstitute 5. Reconstitute/Dilute Weigh->Reconstitute Experiment 6. Perform Experimental Manipulation Reconstitute->Experiment Decontaminate 7. Decontaminate Surfaces & Equipment Experiment->Decontaminate Complete Handling Solid_Waste 8. Segregate & Dispose of Solid Waste Decontaminate->Solid_Waste Liquid_Waste 9. Segregate & Dispose of Liquid Waste Decontaminate->Liquid_Waste Doff_PPE 10. Doff PPE Correctly Solid_Waste->Doff_PPE Liquid_Waste->Doff_PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eilatin
Reactant of Route 2
Eilatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.